(2-Methylthiazol-4-yl)MethanaMine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAEFOHSOQKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594130 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-26-4 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHYLTHIAZOL-4-YL)METHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Methylthiazol-4-yl)methanamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (2-Methylthiazol-4-yl)methanamine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, spectroscopic profile, and a proposed synthetic route. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates information from closely related analogs and established chemical principles to provide a thorough profile.
Chemical and Physical Properties
This compound is a heterocyclic amine containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. The presence of the methyl and methanamine substituents influences its chemical reactivity and physical properties.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanamine | PubChem[1] |
| Molecular Formula | C₅H₈N₂S | PubChem[1] |
| Molecular Weight | 128.20 g/mol | PubChem[1] |
| CAS Number | 103694-26-4 | PubChem[1] |
| Canonical SMILES | CC1=NC(=CS1)CN | PubChem[1] |
| InChI Key | ZCKAEFOHSOQKHN-UHFFFAOYSA-N | PubChem[1] |
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes and Source |
| Melting Point | Not available | Data for the closely related (2-Methylthiazol-4-yl)methanol is 32-37 °C, suggesting the methanamine may also be a low-melting solid or liquid at room temperature. |
| Boiling Point | Not available | Predicted to be higher than related, less polar thiazoles due to hydrogen bonding capabilities of the amine group. |
| Solubility | Soluble in water and polar organic solvents | The amine group is expected to confer aqueous solubility, particularly at acidic pH where it will be protonated. |
| pKa (Conjugate Acid) | ~7-8 | Estimated based on similar primary amines and the electron-withdrawing nature of the thiazole ring. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the well-established Hantzsch thiazole synthesis, followed by functional group manipulation. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.
-
To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(chloromethyl)-2-methylthiazole.
Step 2: Synthesis of 4-(Azidomethyl)-2-methylthiazole
-
Dissolve 4-(chloromethyl)-2-methylthiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution and stir the mixture at 60-80 °C for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)-2-methylthiazole.
Step 3: Synthesis of this compound
-
Dissolve 4-(azidomethyl)-2-methylthiazole (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Alternatively, the azide can be reduced using lithium aluminum hydride (LiAlH₄) in a dry ether solvent at 0 °C to room temperature.
-
After the reaction is complete (monitored by TLC), filter the catalyst (for hydrogenation) or carefully quench the reaction with water and sodium hydroxide solution (for LiAlH₄ reduction).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain this compound. Further purification can be achieved by distillation or chromatography.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -CH₃ on thiazole), ~3.9 (s, 2H, -CH₂-NH₂), ~7.0 (s, 1H, thiazole C5-H), ~1.5-2.0 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~19 (-CH₃), ~40 (-CH₂-NH₂), ~115 (thiazole C5), ~150 (thiazole C4), ~165 (thiazole C2) |
| FTIR | ν (cm⁻¹): ~3400-3200 (N-H stretch, primary amine), ~2950-2850 (C-H stretch, aliphatic), ~1600-1500 (C=N and C=C stretch, thiazole ring), ~1450 (CH₂ bend) |
| Mass Spec (EI) | m/z (%): 128 (M⁺), 113 (M⁺ - CH₃), 99 (M⁺ - NH₂CH₂), 85, 71, 57 |
Experimental Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the data using appropriate software to obtain the final spectra.
-
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Potential Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The specific biological profile of this compound has not been extensively reported, but it can be inferred from the activities of structurally related compounds.
Potential Mechanisms of Action
Thiazole-containing compounds have been shown to act through various mechanisms.[2]
Caption: Potential mechanisms of action for thiazole derivatives.
The structural similarity of this compound to known bioactive thiazoles suggests it may also interact with these or similar pathways. Further biological evaluation is necessary to confirm these potential activities.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its potential biological significance based on the broader class of thiazole derivatives. While specific experimental data for this compound is sparse, the information presented here serves as a robust starting point for researchers and developers interested in exploring its therapeutic potential. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
- 1. This compound | C5H8N2S | CID 18467479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to (2-Methylthiazol-4-yl)Methanamine (CAS: 103694-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylthiazol-4-yl)methanamine, with CAS number 103694-26-4, is a heterocyclic amine containing a thiazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. Thiazole derivatives have been widely investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodologies for this compound. Furthermore, it explores the relevant biological context, focusing on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, where thiazole-containing molecules have shown inhibitory activity.
Chemical and Physical Properties
This compound is a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 103694-26-4 | N/A |
| Molecular Formula | C₅H₈N₂S | N/A |
| Molecular Weight | 128.20 g/mol | N/A |
| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanamine | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1][2] |
| SMILES | CC1=NC(CN)=CS1 | [2] |
| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | N/A |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthetic route involves two main stages: the formation of the 2-methylthiazole-4-carbonitrile intermediate via the Hantzsch thiazole synthesis, followed by the reduction of the nitrile group to the corresponding amine.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: Stage 1 - Synthesis of 2-Methylthiazole-4-carbonitrile (Intermediate)
This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add 3-chloro-2-oxopropanenitrile (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylthiazole-4-carbonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Protocol: Stage 2 - Reduction to this compound (Final Product)
This protocol describes a standard lithium aluminum hydride reduction of a nitrile.
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Intermediate: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylthiazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash thoroughly with THF. Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product by vacuum distillation or column chromatography on silica gel (using a dichloromethane/methanol/ammonia solvent system).
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data and suggested experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | ¹H | CDCl₃ | ~7.1 (s, 1H, thiazole C5-H), ~4.0 (s, 2H, CH₂), ~2.7 (s, 3H, CH₃), ~1.6 (br s, 2H, NH₂) |
| ¹³C NMR | ¹³C | CDCl₃ | ~165 (thiazole C2), ~150 (thiazole C4), ~115 (thiazole C5), ~40 (CH₂), ~19 (CH₃) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Pulse angle: 30-45°; Acquisition time: 2-3 s; Relaxation delay: 1-2 s; Number of scans: 16-32.
-
¹³C NMR Parameters: Pulse angle: 30-45°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s; Number of scans: 1024-4096.
Mass Spectrometry (MS)
| Technique | Ionization Mode | Expected m/z |
| ESI-MS | Positive | 129.05 [M+H]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Parameters: Infuse the sample solution directly or via liquid chromatography. Set the ion source to positive ion mode. Optimize capillary voltage and cone voltage to achieve good signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands for primary amine) |
| C-H stretch (aliphatic) | 2950-2850 |
| C=N stretch (thiazole) | ~1640 |
| C=C stretch (thiazole) | ~1550 |
| C-N stretch | 1250-1020 |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Acquire the spectrum of the neat liquid sample using a Sodium Chloride (NaCl) or Potassium Bromide (KBr) plate.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
The thiazole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives have been identified as potent inhibitors of various protein kinases. A particularly relevant target is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][4]
Overview of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is activated by various growth factors and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the regulation of protein synthesis and cell cycle progression.
Role of Thiazole Derivatives as PI3K Inhibitors
Several studies have demonstrated that compounds containing a thiazole ring can act as potent and selective inhibitors of PI3K.[4][5] These inhibitors typically bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 and thereby blocking the downstream signaling cascade. The inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory role of thiazole derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and may cause skin and eye irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents, particularly as a scaffold for kinase inhibitors targeting pathways such as PI3K/AKT/mTOR. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed experimental protocols, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of (2-methyl-1,3-thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-1,3-thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. The document also explores the potential role of the broader class of aminothiazole derivatives in modulating signaling pathways, particularly as kinase inhibitors, a function of considerable importance in modern drug discovery and development.
Physical and Chemical Properties
While specific experimental data for (2-methyl-1,3-thiazol-4-yl)methanamine is not extensively reported in publicly available literature, a combination of computed data and information on its dihydrochloride salt provides valuable insights into its physicochemical profile.
Table 1: Physical and Chemical Properties of (2-methyl-1,3-thiazol-4-yl)methanamine and its Dihydrochloride Salt
| Property | (2-methyl-1,3-thiazol-4-yl)methanamine | (2-methyl-1,3-thiazol-4-yl)methanamine Dihydrochloride |
| Molecular Formula | C₅H₈N₂S[1] | C₅H₁₀Cl₂N₂S |
| Molecular Weight | 128.20 g/mol [1] | 201.12 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) | Solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not applicable |
| Solubility | Not available | Likely soluble in water |
| pKa (predicted) | Not available | Not available |
| CAS Number | 75994-32-0[1] | Not available |
Note: The solubility of the dihydrochloride salt in water is inferred from its ionic nature. The pKa of the primary amine is expected to be in the typical range for alkylamines.
Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine
The synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine can be achieved through a multi-step process, often culminating in a reduction of a corresponding nitrile or a related functional group. A common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.
General Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. This reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol for the Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine
The following is a representative, multi-step protocol for the synthesis of the target compound, starting from readily available materials.
Step 1: Synthesis of 4-chloro-3-oxobutanenitrile
This step involves the chlorination of acetoacetonitrile.
-
Materials: Acetoacetonitrile, sulfuryl chloride, inert solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve acetoacetonitrile in the inert solvent and cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-3-oxobutanenitrile.
-
Step 2: Hantzsch Synthesis of 2-methyl-4-cyanothiazole
-
Materials: 4-chloro-3-oxobutanenitrile, thioacetamide, ethanol.
-
Procedure:
-
Dissolve 4-chloro-3-oxobutanenitrile and thioacetamide in ethanol.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to yield crude 2-methyl-4-cyanothiazole.
-
Step 3: Reduction to (2-methyl-1,3-thiazol-4-yl)methanamine
-
Materials: 2-methyl-4-cyanothiazole, reducing agent (e.g., lithium aluminum hydride (LAH) or catalytic hydrogenation), anhydrous solvent (e.g., diethyl ether or THF for LAH).
-
Procedure (using LAH):
-
Suspend LAH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 2-methyl-4-cyanothiazole in the same solvent to the LAH suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for several hours.
-
Cool the reaction mixture and carefully quench the excess LAH by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic extracts and concentrate to obtain the crude (2-methyl-1,3-thiazol-4-yl)methanamine.
-
Purification
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can then be recrystallized.
-
Formation of the Dihydrochloride Salt: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of (2-methyl-1,3-thiazol-4-yl)methanamine is expected to show the following signals:
-
A singlet for the methyl protons (CH₃ -C=N) around δ 2.5-2.7 ppm.
-
A singlet for the methylene protons (-CH₂ -NH₂) around δ 3.8-4.0 ppm.
-
A singlet for the thiazole ring proton (-C=CH -S) around δ 7.0-7.2 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule:
-
The methyl carbon ( C H₃-C=N).
-
The methylene carbon (-C H₂-NH₂).
-
The three carbons of the thiazole ring.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 128. Common fragmentation patterns for similar amine-containing heterocycles involve the loss of the aminomethyl group or cleavage of the thiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
Role in Signaling Pathways and Drug Development
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its prevalence is largely due to its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets, particularly protein kinases.
Kinase Inhibition
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The 2-aminothiazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.
Caption: A simplified model of a 2-aminothiazole derivative acting as a kinase inhibitor.
Drug Development Implications
The structural features of (2-methyl-1,3-thiazol-4-yl)methanamine, including a primary amine and a substituted thiazole ring, make it an attractive starting point or fragment for the design of novel therapeutic agents. The primary amine can be readily functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetics.
Derivatives of this compound could potentially be developed as inhibitors for a range of kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders.
Conclusion
(2-methyl-1,3-thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry. While comprehensive experimental data on the parent compound is limited, its synthesis is achievable through established chemical transformations. The 2-aminothiazole core structure is a key pharmacophore in numerous kinase inhibitors, highlighting the potential of derivatives of (2-methyl-1,3-thiazol-4-yl)methanamine in the development of novel therapeutics targeting a variety of signaling pathways. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in drug discovery.
References
(2-Methylthiazol-4-yl)methanamine: A Technical Overview of a Versatile Heterocyclic Building Block
(2-Methylthiazol-4-yl)methanamine is a heterocyclic amine that belongs to the broader class of 2-aminothiazoles. This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities. While specific in-depth research on the biological activities and mechanism of action of this compound itself is limited in publicly available literature, its structural motif is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of its structure, nomenclature, and physicochemical properties, and explores the known biological activities and therapeutic potential of closely related 2-aminothiazole derivatives.
Structure and Nomenclature
The chemical structure of this compound is characterized by a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 2-position, and a methanamine (aminomethyl) group is at the 4-position.
Systematic IUPAC Name: (2-methyl-1,3-thiazol-4-yl)methanamine[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 103694-26-4 | [1] |
| Molecular Formula | C5H8N2S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| SMILES | CC1=NC(CN)=CS1 | [1] |
| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | [1] |
Synthesis
A plausible synthetic route for this compound could start from a protected aminomethyl ketone derivative which would then undergo cyclization with thioacetamide. A more direct approach might involve the reduction of a corresponding nitrile or the amination of a halomethyl derivative of 2-methylthiazole.
A general workflow for the Hantzsch synthesis is depicted below:
References
(2-Methylthiazol-4-yl)Methanamine discovery and history
An In-depth Technical Guide to the Discovery and History of (2-Methylthiazol-4-yl)methanamine
Introduction
This compound is a heterocyclic amine containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. This scaffold is a common motif in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, the historical context of its synthesis can be traced back to early investigations into thiazole chemistry. The functionalization of the thiazole ring has been a subject of scientific inquiry for many decades.
A notable early publication in a related area is the 1952 paper by Kiku Murata and Hideo Ikehata from the Scientific Research Institute in Tokyo, which details the synthesis of 2-amino-4-methyl-5-aminomethylthiazole.[1] This work, while not focused on the exact titular compound, is significant as it demonstrates early efforts in the synthesis of aminomethyl-substituted thiazole derivatives. The primary method employed was the reduction of a cyanothiazole precursor. This historical precedent suggests that the synthesis of such compounds was of interest for potential biological applications, possibly as analogs or metabolites of known bioactive molecules.
The broader class of 2-aminothiazoles, which share the core heterocyclic structure, has been extensively studied and is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The foundational Hantzsch thiazole synthesis is a cornerstone in the preparation of this class of compounds.[2]
Synthetic Methodologies
The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the thiazole ring followed by the introduction or modification of the aminomethyl side chain. Based on analogous syntheses and general organic chemistry principles, two primary pathways are proposed.
Pathway 1: From 2-Methyl-4-(hydroxymethyl)thiazole
A plausible and commonly employed strategy for the synthesis of amines is via the corresponding alcohol. This pathway would involve the initial synthesis of (2-Methylthiazol-4-yl)methanol, its conversion to a halide, and subsequent amination.
Experimental Workflow for Pathway 1
Detailed Experimental Protocols:
-
Step 1: Synthesis of (2-Methylthiazol-4-yl)methanol: This intermediate can be prepared via a Hantzsch-type thiazole synthesis from thioacetamide and 1,3-dichloroacetone, followed by appropriate functional group manipulation to introduce the hydroxymethyl group.
-
Step 2: Chlorination of (2-Methylthiazol-4-yl)methanol: The alcohol is converted to the more reactive chloromethyl intermediate. A solution of (2-Methylthiazol-4-yl)methanol in an inert solvent such as dichloromethane is cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-(chloromethyl)-2-methylthiazole.
-
Step 3: Amination of 4-(Chloromethyl)-2-methylthiazole: The chloromethyl derivative is dissolved in a suitable solvent, and an excess of ammonia (as a solution in methanol or as aqueous ammonia) is added. The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is dried and concentrated to afford this compound.
Pathway 2: Reduction of 2-Methyl-4-cyanothiazole
This pathway is analogous to the historical synthesis of the related 2-amino-4-methyl-5-aminomethylthiazole.[1] It involves the synthesis of a cyanothiazole intermediate followed by its reduction to the primary amine.
Experimental Workflow for Pathway 2
Detailed Experimental Protocols:
-
Step 1: Synthesis of 2-Methyl-4-cyanothiazole: A common method for introducing a cyano group onto a heterocyclic ring is through a Rosenmund-von Braun reaction. 2-Methyl-4-bromothiazole is heated with copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, and the product is extracted with an organic solvent.
-
Step 2: Reduction of 2-Methyl-4-cyanothiazole: The nitrile can be reduced to the primary amine using a variety of reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or THF) is effective. The nitrile is added to a suspension of LiAlH4 in the solvent at low temperature, and the mixture is then refluxed. After the reaction is complete, it is carefully quenched with water and aqueous base, and the product is extracted. Catalytic hydrogenation is another viable method.
Quantitative Data
Specific quantitative data for the synthesis of this compound is not extensively reported in readily available literature. However, based on similar reported syntheses of thiazole derivatives, the following table provides expected ranges for yields and key analytical data.
| Step | Reaction | Reagents | Solvent | Expected Yield (%) | Purity (%) | Analytical Data |
| Pathway 1 | ||||||
| 1 | Chlorination | SOCl2 | Dichloromethane | 80-95 | >90 | 1H NMR, 13C NMR |
| 2 | Amination | NH3 | Methanol | 60-80 | >95 | 1H NMR, 13C NMR, MS |
| Pathway 2 | ||||||
| 1 | Cyanation | CuCN | DMF | 70-90 | >90 | 1H NMR, 13C NMR |
| 2 | Reduction | LiAlH4 | THF | 70-85 | >95 | 1H NMR, 13C NMR, MS |
Biological Significance and Signaling Pathways
While specific studies detailing the biological targets and signaling pathways of this compound are limited, the broader class of thiazole-containing compounds is of significant interest in drug discovery. The thiazole ring is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological macromolecules.
Derivatives of 2-aminothiazole have been shown to exhibit a wide array of biological activities, including:
-
Antimicrobial Activity: Thiazole derivatives have been developed as antibacterial and antifungal agents.[3]
-
Anti-inflammatory Activity: Some thiazole compounds are known to inhibit pro-inflammatory enzymes.[2]
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several compounds investigated for their anticancer properties.[2][4]
Given the structural similarity, it is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents targeting similar pathways. Further research is required to elucidate its specific biological functions.
Hypothetical Signaling Pathway Involvement
This diagram illustrates a potential mechanism where a derivative of this compound could act as an inhibitor of a receptor tyrosine kinase, a common target in cancer therapy, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Conclusion
This compound is a compound with historical roots in the broader exploration of thiazole chemistry. While its specific discovery is not well-documented as a singular event, its synthesis can be achieved through established chemical transformations. The thiazole scaffold is a privileged structure in medicinal chemistry, suggesting that this compound and its derivatives hold potential for the development of novel therapeutic agents. Further investigation into its synthesis, optimization of reaction conditions, and elucidation of its biological activities are warranted to fully explore its potential in drug discovery and development.
References
Biological significance of the thiazole ring in pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide delves into the profound biological significance of the thiazole ring in pharmaceuticals, offering insights into its mechanism of action, structure-activity relationships, and applications across various disease areas. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Diverse Pharmacological Activities of Thiazole-Containing Drugs
The thiazole moiety is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antidiabetic agents.[4][5][6] The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological properties and target specificity.[1]
Anticancer Activity: A Prominent Therapeutic Application
The application of thiazole derivatives in oncology is particularly noteworthy. Several clinically successful anticancer drugs, including Dasatinib and Ixabepilone, feature a thiazole core.[1][7] The anticancer mechanisms of thiazole-containing compounds are diverse and often involve the modulation of critical cellular signaling pathways.
Mechanisms of Anticancer Action
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many thiazole-based compounds have been found to trigger programmed cell death in cancer cells.[8][9]
-
Disruption of Tubulin Polymerization: Certain thiazole-containing molecules, such as Ixabepilone, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][10]
-
Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the NF-κB, mTOR, and PI3K/Akt pathways.[8][11][12]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | CML cell lines | Varies (nM range) | [8] |
| Ixabepilone | Breast cancer cell lines | Varies (nM range) | [1][10] |
| Compound 29 | Not Specified | 0.05 | [9] |
| Compound 40 | Not Specified | 0.00042 | [9] |
| Compound 62 | Not Specified | 0.18 | [9] |
| Compound 74a | Not Specified | 0.67 | [9] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | |
| Thiazole-pyrimidine analog 13b | Colo-205 (Colon) | 0.12 | |
| Thiazole derivative CP1 | HCT-116 (Colon) | 4.7 µg/ml | |
| Thiazole-coumarin hybrid 6a | HCT-116 (Colon) | 4.27 |
Signaling Pathways Modulated by Thiazole-Containing Drugs
To visually represent the complex mechanisms of action, the following diagrams illustrate the signaling pathways targeted by key thiazole-containing pharmaceuticals.
Experimental Protocols
The synthesis and evaluation of thiazole derivatives involve a range of standard and specialized experimental procedures. Below are outlines of key protocols frequently employed in the research and development of these compounds.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for the preparation of the thiazole ring.[2]
General Procedure:
-
Reaction Setup: A mixture of an α-haloketone and a thioamide (or thiourea) is prepared in a suitable solvent, typically ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, often ranging from 2 to 24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base, such as sodium carbonate or ammonia.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Pharmacokinetic Properties of Thiazole-Containing Drugs
The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and safety. Thiazole-containing pharmaceuticals exhibit a range of pharmacokinetic properties.
| Drug | Administration | Tmax (h) | Half-life (h) | Metabolism | Bioavailability (%) | Reference |
| Dasatinib | Oral | 0.25 - 6 | 3 - 5 | Primarily CYP3A4 | 14 - 34 | [1][10] |
| Ixabepilone | Intravenous | N/A | ~52 | Hepatic (CYP3A4) | N/A | [4][7] |
Note: Tmax refers to the time to reach maximum plasma concentration. N/A indicates not applicable for intravenous administration.
Conclusion
The thiazole ring continues to be a highly valuable scaffold in the design and development of new pharmaceutical agents. Its presence in a wide array of clinically effective drugs underscores its biological importance. The diverse mechanisms of action, coupled with the potential for synthetic modification, ensure that thiazole and its derivatives will remain a focal point of research in medicinal chemistry for the foreseeable future. This guide provides a foundational understanding of the key technical aspects related to the biological significance of the thiazole ring, serving as a valuable resource for professionals in the field. Further exploration into novel synthetic methodologies, detailed structure-activity relationship studies, and advanced in vivo evaluations will undoubtedly lead to the discovery of next-generation thiazole-based therapeutics.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Preclinical efficacy spectrum and pharmacokinetics of ixabepilone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Trial and Pharmacokinetic Study of Ixabepilone Administered Daily for 5 Days in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ixabepilone - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a crucial component in a vast array of therapeutically significant molecules. From blockbuster anticancer drugs to potent antimicrobial agents, thiazole derivatives have demonstrated remarkable versatility and efficacy, continually inspiring the development of novel therapeutic agents. This technical guide provides a comprehensive overview of thiazole derivatives, focusing on their synthesis, biological activities, mechanisms of action, and the experimental methodologies crucial for their development.
Synthesis of Thiazole Derivatives: The Hantzsch Synthesis and Beyond
The construction of the thiazole ring is a fundamental aspect of harnessing its therapeutic potential. The most classic and widely employed method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a representative Hantzsch synthesis of a 2-aminothiazole derivative.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
Hot plate
-
Scintillation vial (20 mL)
-
Beaker (100 mL)
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture on a hot plate at 100°C with stirring for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Anticancer Activity of Thiazole Derivatives
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use.[4] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[5][6]
Thiazole Derivatives as Kinase Inhibitors
Many thiazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival, and its inhibition is a promising strategy in cancer therapy.[9]
Table 1: Anticancer Activity of Selected Thiazole Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | VEGFR-2 | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |
| HepG2 (Liver) | 7.26 ± 0.44 | [10] | ||
| Compound 3b | PI3Kα | - | 0.086 ± 0.005 | [9] |
| mTOR | - | 0.221 ± 0.014 | [9] | |
| Compound 40 | B-RAFV600E | - | 0.0231 ± 0.0012 | [8] |
| Thieno[3,2-d]thiazole 3c | EGFR | MCF-7 (Breast) | 0.08 ± 0.003 | [11] |
| VEGFR-2 | 0.11 ± 0.009 | [11] | ||
| BRAFV600E | 0.14 ± 0.01 | [11] |
Signaling Pathway of PI3K/Akt/mTOR Inhibition by Thiazole Derivatives:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Thiazole Derivatives as Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[12] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13][14]
Table 2: Anticancer Activity of Selected Thiazole Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | 3.3 | [12] |
| A549 (Lung) | 0.97 ± 0.13 | [12] | ||
| 2e | Ovar-3 (Ovarian) | 1.55 | 7.78 | [13] |
| 7c | - | - | 2.00 ± 0.12 | [14] |
| 9a | - | - | 2.38 ± 0.14 | [14] |
| 10a | - | - | - | [15] |
| 13d | - | - | - | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[16][17][18][19]
Materials:
-
Cultured cancer cells in a 96-well plate
-
Thiazole derivative compounds
-
MTT solution (0.5 mg/mL in media)
-
Dimethyl sulfoxide (DMSO) or Isopropanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., 10, 100, 1000 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[20]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][20]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Diagram of the MTT Assay Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Antimicrobial Activity of Thiazole Derivatives
The thiazole ring is a key pharmacophore in a number of antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[21][22][23]
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125-150 | [22] |
| E. coli | 125-150 | [22] | |
| A. niger | 125-150 | [22] | |
| Benzo[d]thiazole 13 | S. aureus | 50-75 | [22] |
| E. coli | 50-75 | [22] | |
| A. niger | 50-75 | [22] | |
| Compound 16 | E. coli | 1.56-6.25 | [24] |
| P. aeruginosa | 1.56-6.25 | [24] | |
| B. subtilis | 1.56-6.25 | [24] | |
| S. aureus | 1.56-6.25 | [24] | |
| Compound 40 | S. aureus | 3.125 | [4] |
| B. thuringiensis | 6.25 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thiazole derivative compounds
-
Positive control antibiotic (e.g., ofloxacin, ketoconazole)[25]
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the thiazole compounds in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Thiazole Derivatives in Neurodegenerative Diseases
Recent research has highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[26][27] A key target in this area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives
| Compound | AChE IC₅₀ (nM) | Reference |
| Compound 10 | 103.24 | [26][27] |
| Compound 16 | 108.94 | [26][27] |
Conclusion
The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel thiazole derivatives continues to uncover new therapeutic opportunities across a wide range of diseases, from cancer and infectious diseases to neurodegenerative disorders. The synthetic accessibility of the thiazole ring, coupled with the ability to readily modify its structure, ensures that it will remain a central focus of drug discovery and development efforts for the foreseeable future. This guide provides a foundational understanding of the key aspects of thiazole medicinal chemistry, offering valuable insights and methodologies for researchers in the field.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
(2-Methylthiazol-4-yl)methanamine: A Core Building Block in Modern Antiviral Drug Development
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylthiazol-4-yl)methanamine, a structurally significant heterocyclic amine, has emerged as a critical building block in contemporary medicinal chemistry. Its unique chemical architecture, featuring a reactive primary amine tethered to a 2-methylthiazole core, makes it an invaluable synthon for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound in the development of potent antiviral therapeutics. A detailed examination of its application in the synthesis of the SARS-CoV-2 main protease inhibitor, Nirmatrelvir (a key component of Paxlovid), is presented, highlighting its importance in the global effort to combat the COVID-19 pandemic. This document is intended to serve as a detailed resource, offering experimental protocols, quantitative data, and visual diagrams to aid researchers in the fields of drug discovery and organic synthesis.
Chemical Properties and Data
This compound, also known as 2-methyl-4-(aminomethyl)thiazole, is a stable yet reactive molecule, rendering it an ideal intermediate for multi-step organic syntheses. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| CAS Number | 89539-38-8 |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
| pKa (predicted) | ~8.5-9.5 (for the primary amine) |
Synthesis of this compound: Experimental Protocol
The primary synthetic route to this compound involves the reduction of 2-methylthiazole-4-carbonitrile. A robust method for this transformation is the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.
Reaction:
Detailed Experimental Protocol:
Materials:
-
2-Methylthiazole-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 2-methylthiazole-4-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (x mL, where x is the number of grams of LiAlH₄ used), followed by the dropwise addition of 1 M NaOH solution (x mL), and finally water again (3x mL). This procedure is known as the Fieser work-up and is designed to produce a granular precipitate that is easy to filter.[1]
-
Work-up: The resulting slurry is stirred at room temperature for 30 minutes, and then the solid is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether.
-
Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Application as a Building Block: Synthesis of Nirmatrelvir (PF-07321332)
The most prominent and impactful application of this compound is as a key building block in the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the antiviral medication Paxlovid. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][3]
The synthesis of Nirmatrelvir is a multi-step process where this compound is coupled with a complex carboxylic acid intermediate. The following table summarizes a key coupling step.
| Reactants | Coupling Reagent | Product | Yield (%) |
| This compound and a protected amino acid derivative | HATU, DIPEA | Amide-coupled intermediate for Nirmatrelvir | High |
HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine
The following diagram illustrates a simplified synthetic workflow for the incorporation of the this compound moiety into the Nirmatrelvir scaffold.
Biological Role and Signaling Pathway
As a crucial component of Nirmatrelvir, the this compound moiety contributes to the overall structure and binding affinity of the drug to its target, the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.
Mechanism of Action:
The SARS-CoV-2 virus replicates by producing large polyproteins that must be cleaved into individual functional proteins by viral proteases. The main protease (Mpro) is responsible for the majority of these cleavage events. Nirmatrelvir is a peptidomimetic inhibitor that binds to the active site of Mpro, preventing it from processing the viral polyproteins. This inhibition halts the viral replication cycle.[2][3][4]
The following diagram illustrates the SARS-CoV-2 replication cycle and the point of inhibition by Nirmatrelvir.
Conclusion
This compound has proven to be a building block of immense value in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled its incorporation into complex drug molecules. The successful development of Nirmatrelvir as a potent antiviral against SARS-CoV-2 underscores the critical importance of such foundational chemical scaffolds. This guide provides researchers and drug development professionals with essential technical information to leverage the potential of this compound in the design and synthesis of next-generation therapeutics.
References
The Therapeutic Potential of Novel Thiazole Compounds: A Technical Overview
Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a multitude of clinically approved drugs. In recent years, the development of novel thiazole derivatives has surged, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these emerging compounds, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Anticancer Activity of Thiazole Derivatives
Novel thiazole compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling pathways.
Quantitative Anticancer Data
The in vitro anticancer activity of selected novel thiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 | [1] |
| Thiazole Derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 | [1] |
| Thiazole Derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 | [1] |
| Thiazole-Naphthalene 5b | MCF-7 (Breast Cancer) | 0.48 | [2] |
| Thiazole-Naphthalene 5b | A549 (Lung Cancer) | 0.97 | [2] |
| Phthalimide-Thiazole 5b | MCF-7 (Breast Cancer) | 0.2 | [3] |
| Phthalimide-Thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 | [3] |
| Phthalimide-Thiazole 5k | MDA-MB-468 (Breast Cancer) | 0.6 | [3] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 | [4] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 | [4] |
| Benzothiazole Derivatives | HepG2 (Liver Cancer) | 29.63 - 59.17 | [5][6][7] |
| Benzoxazole/Thiazole 8g | HCT-116 (Colorectal Cancer) | Not specified (68.0% growth inhibition) | [8] |
| Benzoxazole/Thiazole 12e | HCT-116 (Colorectal Cancer) | Not specified (59.11% growth inhibition) | [8] |
Mechanism of Action: Induction of Intrinsic Apoptosis
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway.[3][9] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[11][12] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, an initiator caspase.[10][12] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][11] The activity of this pathway is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[11] Studies have shown that certain thiazole compounds can upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[13][14] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13][14]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure period (e.g., 48 or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL). Incubate for 2-4 hours at 37°C, protected from light.[14][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, be cautious not to disturb the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14][16]
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of selected novel thiazole derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Heteroaryl Thiazole 3 | S. aureus, E. coli, etc. | 230 - 700 | [17] |
| Heteroaryl Thiazole 9 | Fungal strains | 60 - 230 | [17] |
| Thiazole Derivative 13 | S. aureus | 3.125 | [12] |
| Thiazole Derivative 3 | A. fumigatus, F. oxysporum | 6.25 | [12] |
| Benzo[d]thiazole 13/14 | S. aureus, E. coli, A. niger | 50 - 75 | [18] |
| 2-phenyl-1,3-thiazole 12 | S. aureus, E. coli, A. niger | 125 - 150 | [18] |
Note: Some MIC values were reported in mg/mL and have been converted for consistency where possible. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[19]
Principle: A standardized inoculum of a microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.[19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiazole test compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Compound Preparation: Dissolve the thiazole compound in a suitable solvent and prepare a stock solution. Create a series of two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 100 µL of each concentration is added to the wells.[20]
-
Inoculum Preparation: From a pure 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Within 15-30 minutes of standardization, inoculate each well of the microtiter plate with the prepared inoculum (e.g., add 5-10 µL of the final diluted inoculum to 100 µL in the wells). Include a growth control well (inoculum, no compound) and a sterility control well (broth only).[21]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi and fastidious organisms.
-
Result Interpretation: After incubation, examine the plates for visible growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[5] Several thiazole derivatives have been identified as potent anti-inflammatory agents, often by inhibiting key components of this pathway.[6][7][16][23]
Mechanism of Action: Inhibition of the NF-κB Pathway
In its inactive state, NF-κB (a heterodimer, typically of p50 and p65/RelA subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[24] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, activate the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[24] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[24] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like COX-2 and iNOS.[20][25] Benzothiazole derivatives have been shown to suppress the activation of this pathway, thereby reducing the expression of these inflammatory mediators.[20][25]
Experimental Protocol: Western Blot for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample, such as the expression levels of NF-κB subunits or IκBα.[8][26][27]
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.[28]
Materials:
-
Cell lysates (from cells treated with/without thiazole compounds and/or inflammatory stimuli)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, membranes (PVDF or nitrocellulose), and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample. Denature a standardized amount of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample loading buffer.[8]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.[28]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][26]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[26]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][26]
-
Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate to the membrane. Capture the signal using an imaging system (e.g., CCD camera or X-ray film). The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin to normalize the data.
Conclusion
The thiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The derivatives discussed herein demonstrate potent and varied biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms of action, such as the induction of apoptosis and the inhibition of the NF-κB signaling pathway, highlight their potential for targeted therapies. The data and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to exploring and developing the next generation of thiazole-based drugs. Further in vivo studies and clinical trials are warranted to fully realize the therapeutic promise of these versatile compounds.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. researchgate.net [researchgate.net]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
An In-Depth Technical Guide to the Exploratory Screening of (2-Methylthiazol-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1] This technical guide focuses on the exploratory screening of a specific class of these compounds: (2-Methylthiazol-4-yl)methanamine derivatives. While comprehensive screening data for this particular scaffold is emerging, this document provides a robust framework for its evaluation, drawing upon established methodologies and findings from structurally related thiazole derivatives. The guide will detail experimental protocols for synthesis and biological screening, present a framework for organizing quantitative data, and visualize key experimental workflows and cellular signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various established synthetic routes for thiazole compounds. A common and versatile method is the Hantzsch thiazole synthesis.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of the core scaffold, this compound, a protected aminomethyl α-haloketone would be a key intermediate. Subsequent derivatization of the amine group can then be performed to generate a library of compounds.
Step 1: Synthesis of the Thiazole Ring
-
React an appropriate α-haloketone (e.g., 1-chloro-3-aminopropan-2-one hydrochloride, with the amino group protected) with thioacetamide in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the protected this compound.
Step 2: Deprotection and Derivatization
-
Deprotect the amine group using standard deprotection strategies depending on the protecting group used.
-
The resulting primary amine, this compound, can then be derivatized through various reactions such as acylation, alkylation, or reductive amination to yield a library of target compounds.
Biological Screening Protocols
The exploratory screening of novel this compound derivatives should encompass a battery of assays to determine their potential therapeutic applications. The primary screening should focus on anticancer and antimicrobial activities, as these are common for thiazole derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Agar Disc Diffusion Method
This method is a widely used technique to determine the antimicrobial activity of chemical substances.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Impregnate sterile paper discs with a known concentration of the test compounds and place them on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Data Presentation
Quantitative data from the screening assays should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group | Cell Line | IC50 (µM) |
| Example-1 | -COCH3 | MCF-7 | Data |
| Example-1 | -COCH3 | HepG2 | Data |
| Example-2 | -Ph | MCF-7 | Data |
| Example-2 | -Ph | HepG2 | Data |
| Doxorubicin | (Positive Control) | MCF-7 | Data |
| Doxorubicin | (Positive Control) | HepG2 | Data |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| Example-1 | -COCH3 | Data | Data |
| Example-2 | -Ph | Data | Data |
| Ciprofloxacin | (Positive Control) | Data | Data |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for the exploratory screening of a new chemical entity library can be visualized as a multi-step workflow.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for thiazole-based inhibitors.[3][4][5]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the systematic exploratory screening of its derivatives. By employing the detailed synthetic and biological screening protocols outlined herein, researchers can effectively identify and characterize lead compounds with potential anticancer and antimicrobial activities. The subsequent investigation of their mechanism of action, guided by an understanding of relevant signaling pathways, will be crucial for their further development as clinical candidates.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for (2-Methylthiazol-4-yl)methanamine
Application Note
Introduction (2-Methylthiazol-4-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a methyl-substituted thiazole ring linked to an aminomethyl group, provides a versatile scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a two-step sequence involving the formation of an intermediate aldehyde followed by reductive amination.
Overview of the Synthetic Approach The synthesis commences with the commercially available 2-methylthiazole-4-carboxylic acid. The carboxylic acid is first converted to the corresponding aldehyde, 2-methylthiazole-4-carbaldehyde. This intermediate is then subjected to reductive amination using ammonia and a suitable reducing agent to yield the target primary amine, this compound. This approach is efficient and amenable to laboratory-scale synthesis.
Experimental Protocols
Part 1: Synthesis of 2-Methylthiazole-4-carbaldehyde
This procedure outlines the conversion of 2-methylthiazole-4-carboxylic acid to 2-methylthiazole-4-carbaldehyde. This is achieved by first converting the carboxylic acid to its acid chloride, followed by a Rosenmund reduction.
Materials and Reagents:
-
2-Methylthiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Palladium on barium sulfate (Pd/BaSO₄) (5%)
-
Xylene
-
Hydrogen gas (H₂)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, 10%)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for filtration under reduced pressure
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask, suspend 2-methylthiazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Reflux the mixture for 2 hours.
-
After completion of the reaction (monitored by the cessation of gas evolution), remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methylthiazole-4-carbonyl chloride is used in the next step without further purification.
-
Rosenmund Reduction: To the crude acid chloride, add dry xylene.
-
Add the Rosenmund catalyst, 5% Pd/BaSO₄ (typically 0.1-0.2 eq by weight relative to the acid chloride).
-
Heat the mixture to reflux (approximately 140°C) and bubble hydrogen gas through the solution.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 petroleum ether-acetone solvent system).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Extract the filtrate with 10% HCl.
-
Neutralize the aqueous layer with a saturated solution of sodium carbonate to a pH of 8.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylthiazole-4-carbaldehyde.
Part 2: Synthesis of this compound
This protocol details the reductive amination of 2-methylthiazole-4-carbaldehyde to the target amine.
Materials and Reagents:
-
2-Methylthiazole-4-carbaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Dissolve 2-methylthiazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, typically a large excess, e.g., 10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2-Methylthiazole-4-carbaldehyde
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. |
| 2-Methylthiazole-4-carboxylic acid | C₅H₅NO₂S | 143.16 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | Excess |
| 2-Methylthiazole-4-carbaldehyde | C₅H₅NOS | 127.16 | - |
Table 2: Summary of Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. |
| 2-Methylthiazole-4-carbaldehyde | C₅H₅NOS | 127.16 | 1.0 |
| Ammonia | NH₃ | 17.03 | Excess |
| Sodium borohydride | NaBH₄ | 37.83 | 1.5 - 2.0 |
| This compound | C₅H₈N₂S | 128.20 | - |
Table 3: Typical Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aldehyde Synthesis | Xylene | 140 | 4-6 | 60-70 |
| 2 | Reductive Amination | Methanol | 0 to RT | 12-16 | 70-80 |
Visualization of the Synthetic Workflow
Application Notes and Protocols for Hantzsch Synthesis of Substituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted thiazole derivatives via the Hantzsch thiazole synthesis. This classical condensation reaction remains a cornerstone in heterocyclic chemistry, offering a versatile and efficient route to a class of compounds with significant importance in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3]
This document details the traditional Hantzsch synthesis and explores modern energy-efficient variations, such as microwave-assisted and ultrasound-assisted protocols, which offer significant advantages in terms of reduced reaction times and increased yields.
Hantzsch Thiazole Synthesis: An Overview
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring.[1][4] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1][5] The versatility of this synthesis allows for the preparation of a wide array of substituted thiazole derivatives by varying the substituents on both the α-haloketone and the thioamide starting materials.
Reaction Mechanism
The generally accepted mechanism for the Hantzsch thiazole synthesis is illustrated below. The initial step is an SN2 reaction, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole product.[1][5]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Applications in Drug Development
The thiazole nucleus is a key structural motif in a number of FDA-approved drugs, highlighting its therapeutic importance.[3] The diverse biological activities exhibited by substituted thiazoles make them attractive targets for drug discovery campaigns. The Hantzsch synthesis provides a reliable and adaptable method for generating libraries of these compounds for biological screening and lead optimization.
The general workflow for the application of Hantzsch synthesis in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing Hantzsch synthesis.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various Hantzsch synthesis protocols, allowing for a direct comparison of conventional heating, microwave-assisted, and ultrasound-assisted methods.
Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives
| Entry | Aryl Group (R) | Method | Reaction Time | Yield (%) | Reference |
| 1 | Phenyl | Conventional | 30 min | High (not specified) | [1] |
| 2 | Phenyl | Microwave | 6-8 min | High (not specified) | [6] |
| 3 | 4-Methoxyphenyl | Conventional | 8 hours | 75 | [7] |
| 4 | 4-Methoxyphenyl | Microwave | 5 min | 92 | [7] |
| 5 | 4-Chlorophenyl | Conventional | 8 hours | 72 | [7] |
| 6 | 4-Chlorophenyl | Microwave | 6 min | 90 | [7] |
Table 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives[2]
| Entry | Substituent (Ar) | Method | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | Conventional Heating (65 °C) | 3.5 | 80 |
| 2 | C₆H₅ | Ultrasonic Irradiation (RT) | 2.0 | 82 |
| 3 | 4-OH-C₆H₄ | Conventional Heating (65 °C) | 2.5 | 88 |
| 4 | 4-OH-C₆H₄ | Ultrasonic Irradiation (RT) | 1.5 | 90 |
| 5 | 4-NO₂-C₆H₄ | Conventional Heating (65 °C) | 2.0 | 85 |
| 6 | 4-NO₂-C₆H₄ | Ultrasonic Irradiation (RT) | 1.5 | 87 |
Table 3: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[8]
| Entry | Substituents | Method | Reaction Time (min) | Yield (%) |
| 1 | R¹=H, R²=H | Conventional (reflux) | 8 hours | Lower (not specified) |
| 2 | R¹=H, R²=H | Microwave (90 °C) | 30 | 95 |
| 3 | R¹=Cl, R²=H | Microwave (90 °C) | 30 | 92 |
| 4 | R¹=OCH₃, R²=H | Microwave (90 °C) | 30 | 94 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of substituted thiazole derivatives using conventional heating, microwave irradiation, and ultrasonic irradiation.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-arylthiazoles[7]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine (0.01 mol)
-
Ethanol (30 mL for conventional, minimal for microwave)
-
NaHSO₄-SiO₂ catalyst (for solvent-free conditions)
-
Microwave reactor
-
Reflux apparatus (for conventional method)
Procedure (Microwave):
-
In a microwave-safe reaction vessel, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and a catalytic amount of NaHSO₄-SiO₂.
-
The reaction is performed under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor for the specified time (typically 5-6 minutes) at an appropriate power level.
-
Monitor the reaction completion by TLC.
-
After completion, allow the reaction mixture to cool.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Procedure (Conventional Comparison):
-
Dissolve the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product precipitates from the solution.
-
Filter the precipitate and dry to obtain the product.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis of Substituted Thiazole Derivatives[2]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW·SiO₂) catalyst
-
Ethanol/Water (1:1, 5 mL)
-
Ultrasonic bath/probe
Procedure:
-
In a reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the respective substituted benzaldehyde (1 mmol), and the SiW·SiO₂ catalyst.
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product and wash it with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the filtrate under vacuum to obtain the purified product.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the Hantzsch synthesis, incorporating the different heating methods.
Caption: Generalized experimental workflow for Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. rjpbcs.com [rjpbcs.com]
Synthesis of 2-Amino-4-methylthiazole: A Detailed Protocol for Researchers
Application Notes & Protocols
This document provides a comprehensive guide for the synthesis of 2-amino-4-methylthiazole, a crucial building block in the development of pharmaceuticals and agrochemicals.[1] The protocol detailed below is based on the well-established Hantzsch thiazole synthesis, a reliable method for obtaining this compound with good yield and purity.[2][3]
Introduction
2-Amino-4-methylthiazole is a heterocyclic amine containing a thiazole ring, a structure that imparts unique reactivity and biological activity.[1] This compound and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[4] Consequently, it is a valuable intermediate for drug discovery and development professionals. The most common and efficient method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3] This protocol will focus on the reaction between chloroacetone and thiourea.
Key Experimental Protocol: Hantzsch Thiazole Synthesis
This section details the step-by-step procedure for the synthesis of 2-amino-4-methylthiazole.
Materials and Equipment:
-
500-mL flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
-
Thiourea
-
Chloroacetone
-
Sodium hydroxide (solid)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 cc of water.[5]
-
Addition of Chloroacetone: Start the stirrer and add 92.5 g (80 cc, 1 mole) of chloroacetone through the dropping funnel over a period of 30 minutes.[5] The reaction is exothermic, and the thiourea will dissolve as the reaction progresses.[5]
-
Reflux: Once the addition is complete, reflux the resulting yellow solution for two hours.[5]
-
Basification and Extraction: Cool the reaction mixture. While stirring, slowly add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exothermic reaction.[5] An oily upper layer will form. Separate this layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 cc of diethyl ether.[5]
-
Drying and Filtration: Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.[5] Filter the solution by gravity to remove any tarry residues.[5]
-
Purification: Remove the ether by distillation on a steam bath.[5] The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 117–120°C at 8 mm Hg or 130–133°C at 18 mm Hg.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 80–85.5 g (70–75% of theoretical) | [5] |
| Melting Point | 44–45 °C | [5] |
| Boiling Point | 117–120 °C / 8 mm Hg | [5] |
| 130–133 °C / 18 mm Hg | [5] | |
| 231-232 °C (lit.) | [6] | |
| Molecular Formula | C4H6N2S | [7] |
| Molecular Weight | 114.17 g/mol | [7] |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of 2-amino-4-methylthiazole.
Caption: Experimental workflow for the synthesis of 2-amino-4-methylthiazole.
Signaling Pathway/Reaction Mechanism
The synthesis proceeds via the Hantzsch thiazole synthesis mechanism.
Caption: Hantzsch synthesis mechanism for 2-amino-4-methylthiazole.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-4-methylthiazole | 1603-91-4 [chemicalbook.com]
- 7. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Applications of the (2-Methylthiazol-4-yl)methanamine Scaffold in Drug Discovery
Application Note ID: AN-MTM-DD001
Introduction
The (2-Methylthiazol-4-yl)methanamine core is a key structural motif found in a variety of biologically active compounds. While research on the specific molecule this compound is limited, its underlying 2-methylthiazole scaffold is a privileged structure in medicinal chemistry. This application note will focus on the diverse applications of derivatives and analogs of this compound in drug discovery, highlighting their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The versatility of the thiazole ring allows for extensive chemical modification, making it a valuable starting point for the development of novel therapeutics.
Key Applications in Drug Discovery
The inherent biological activity of the thiazole nucleus makes it a frequent component of pharmacologically active molecules.[1] Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications:
-
Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of thiazole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular pathways involved in tumor growth and survival. For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2]
-
Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial agents. Derivatives incorporating the this compound scaffold have shown promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.[3]
-
Kinase Inhibition: As mentioned, kinase inhibition is a significant mechanism of action for many thiazole-based compounds. The 2-aminothiazole moiety, in particular, has been successfully employed as a template for the design of potent and selective kinase inhibitors.[2] These inhibitors can target a variety of kinases involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Quantitative Data on Bioactive Derivatives
The following tables summarize the biological activity of representative compounds containing a methylthiazole core, illustrating the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung Carcinoma) | 8.64 | [4] |
| HeLa (Cervical Cancer) | 6.05 | [4] | |
| HT29 (Colon Carcinoma) | 0.63 | [4] | |
| Derivative B | A549 (Lung Carcinoma) | 0.16 | [4] |
| HepG2 (Liver Carcinoma) | 0.13 | [4] | |
| Derivative C | MCF-7 (Breast Cancer) | 2.57 | [5] |
| HepG2 (Liver Carcinoma) | 7.26 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| Derivative D | Staphylococcus aureus | 26.3 - 378.5 | [3] |
| Escherichia coli | 26.3 - 378.5 | [3] | |
| Derivative E | Candida albicans | 27.7 - 578 | [3] |
| Derivative F | Methicillin-resistant S. aureus (MRSA) | 29.8 - 433.5 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted-2-Methylthiazole Derivative via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of a thiazole derivative, which can be adapted for the synthesis of various analogs of this compound. The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring.[6][7]
Materials:
-
α-Halo ketone (e.g., 1-bromo-2-butanone)
-
Thioamide (e.g., thioacetamide)
-
Ethanol
-
Sodium carbonate solution (5%)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the α-halo ketone (1 equivalent) and the thioamide (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then air dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (thiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Drug discovery workflow for thiazole derivatives.
Caption: Mechanism of action for kinase inhibitor derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Role of Thiazole Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a crucial heterocyclic motif frequently incorporated into the core structures of various agrochemicals due to its significant contribution to their biological activity. While the specific compound (2-Methylthiazol-4-yl)methanamine is noted as a building block in the broader chemical industry, its direct application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature. However, a structurally related thiazole derivative, 2-chloro-5-chloromethylthiazole , stands as a pivotal intermediate in the industrial production of several key neonicotinoid insecticides, most notably Thiamethoxam and Clothianidin.
These application notes will, therefore, focus on the well-established use of this analogous thiazole intermediate in the synthesis of Thiamethoxam, a widely used systemic insecticide. The protocols and data presented herein provide a comprehensive overview of the synthetic methodologies and underlying principles relevant to the broader class of thiazole-containing agrochemicals.
Application in Agrochemical Synthesis: The Case of Thiamethoxam
Thiamethoxam is a second-generation neonicotinoid insecticide that offers broad-spectrum control of sucking and chewing insects in a variety of crops.[1] Its synthesis prominently features the coupling of a thiazole moiety with a nitroimino-oxadiazine ring system.
Synthetic Workflow Overview
The synthesis of Thiamethoxam from its key intermediates is a multi-step process that involves the preparation of two primary precursors followed by their condensation.
Caption: General synthetic workflow for Thiamethoxam.
Quantitative Data Presentation
The following tables summarize quantitative data extracted from various patents and publications concerning the synthesis of Thiamethoxam and its key intermediates.
Table 1: Synthesis of 2-Chloro-5-chloromethylthiazole
| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloropropene, Sodium Thiocyanate | Tetrabutylammonium bromide / Toluene | 80 (reflux), then 120 | 4, then 3 | - | - | [2] |
| 5-Methylenethiazolidine-2-thione, Sulfuryl chloride | Dichloromethane / Water | 0, then RT | 1 | - | - | [3] |
| cis- and trans-3-Chloropropenyl isothiocyanates, Chlorine | Chloroform | Reflux | 6-8 | 43 | - | [4] |
Table 2: Synthesis of 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-Methylnitroguanidine, Paraformaldehyde | Formic acid / Dilute sulfuric acid | 70-75 | - | - | - | [5] |
| N-Methylnitroguanidine, Paraformaldehyde | Formic acid | - | - | 71 | - | [6] |
| Methyl nitroguanidine, Paraformaldehyde | Macroporous strong-acid cation exchange resin / Acetic acid aqueous solution | - | - | 88.1 | >98.5 | [7] |
Table 3: Synthesis of Thiamethoxam
| Reactants | Base/Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-Chloro-5-chloromethylthiazole | Potassium carbonate / - / Dimethyl carbonate:Dichloromethane (2:1) | 40 | 95.0 | 99.2 (HPLC) | [8] |
| 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-Chloro-5-chloromethylthiazole | Potassium carbonate / Tetramethylammonium hydroxide / Dimethyl carbonate | - | 80 | - | [9] |
| 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine, 2-Chloro-5-(chloromethyl)thiazole | Potassium carbonate / Triethyl benzyl ammonium chloride / Dimethylformamide | ~65 | - | 98 (after crystallization) | [10] |
| 3-Methyl-N-nitro-1,3,5, oxadiazinan-4-imine, 2-Chloro-5-chloromethyl thiazole | Potassium carbonate / - / Dimethylformamide | - | 71 | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole[4]
This protocol is based on the reaction of 3-chloropropenyl isothiocyanates with chlorine.
Materials:
-
Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates
-
Chloroform
-
Chlorine gas
-
Sodium bicarbonate
-
Round-bottomed flask with mechanical stirrer, thermometer, and condenser
-
Aqueous sodium hydroxide trap
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge a 2-liter round-bottomed flask with the crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).
-
Stir the mixture and heat to reflux. The outlet of the condenser should be vented into an aqueous sodium hydroxide trap.
-
Bubble chlorine gas (267.1 g, 3.77 mol) under the surface of the reaction over a period of 6-8 hours.
-
Monitor the conversion of the isothiocyanates to 2-chloro-5-(chloromethyl)thiazole by Gas Chromatography (GC).
-
Once the reaction is complete, cool the reaction mixture and filter it.
-
Concentrate the filtrate on a rotary evaporator to remove the chloroform.
-
Add sodium bicarbonate (approximately 0.25 equivalents) to the concentrated filtrate.
-
Distill the product at 97 °C under vacuum (6 mm/Hg) to yield 2-chloro-5-chloromethylthiazole.
Protocol 2: Synthesis of 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine[6]
This protocol is based on the Mannich-type reaction of N-methylnitroguanidine.
Materials:
-
N-methylnitroguanidine
-
Aqueous formaldehyde solution
-
Formic acid
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Prepare a 1:1 mixture of aqueous formaldehyde solution and formic acid.
-
Add N-methylnitroguanidine to the formaldehyde/formic acid mixture.
-
Heat the reaction mixture to 90°C for several hours.
-
Upon completion of the reaction (monitored by a suitable analytical method like TLC or HPLC), the product, 3-methyl-4-nitroimino-1,3,5-oxadiazinane, is isolated. (Note: The reference does not specify the work-up procedure, which would typically involve cooling, precipitation, filtration, and washing).
Protocol 3: Synthesis of Thiamethoxam[10]
This protocol describes the condensation reaction to form Thiamethoxam.
Materials:
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
2-Chloro-5-(chloromethyl)thiazole
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Triethyl benzyl ammonium chloride (TEBA)
-
1000 L enamel reactor
-
Dichloromethane (DCM)
-
Water
-
Biconical dryer
-
Methanol for crystallization
Procedure:
-
Feed 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole into a 1000 L enamel reactor containing 350 kg of DMF.
-
Heat the resulting mixture and maintain the temperature at approximately 65°C.
-
Add 82 kg of potassium carbonate and 1 kg of TEBA (as a catalyst) to the reactor over a period of 20 to 40 minutes.
-
After the reaction is complete, the crude Thiamethoxam is worked up. This typically involves quenching the reaction, extraction with a solvent like DCM, washing the organic phase, and removing the solvent.
-
Dry the crude product using a Biconical dryer at 40°C.
-
For purification, dissolve 2 g of the crude Thiamethoxam in 10 g of methanol by heating until complete dissolution.
-
Heat the resulting solution under reflux for 30 to 60 minutes, then cool to room temperature.
-
Filter the resulting mixture to isolate the solid crystalline product.
-
Wash the solid with methanol several times and dry under high vacuum to obtain pure Thiamethoxam.
Mechanism of Action: Neonicotinoid Insecticides
Thiamethoxam, like other neonicotinoids, acts on the central nervous system of insects.[12][13] It is an agonist of the nicotinic acetylcholine receptor (nAChR).[14]
Caption: Simplified signaling pathway of Thiamethoxam's insecticidal action.
The binding of Thiamethoxam to the nAChR leads to the continuous opening of the ion channel, resulting in an uncontrolled influx of sodium ions into the postsynaptic neuron.[15] This causes overstimulation of the nerve cell, leading to paralysis and ultimately the death of the insect.[14] Neonicotinoids show selective toxicity towards insects over mammals because they bind much more strongly to insect nAChRs.[15]
Disclaimer
The provided protocols are for informational purposes only and are derived from publicly available literature and patents. These experiments should only be conducted by trained professionals in a suitably equipped laboratory, adhering to all necessary safety precautions and regulations. The yields and purities mentioned are as reported in the cited sources and may vary depending on the specific experimental conditions.
References
- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 6. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 [quickcompany.in]
- 7. CN103613560B - Synthetic method for 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 8. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]
- 9. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pan-uk.org [pan-uk.org]
- 15. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
Application Notes and Protocols for N-Alkylation of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of thiazole compounds, a critical reaction in the synthesis of various biologically active molecules, including therapeutic agents. The resulting N-alkylated thiazolium salts are key intermediates in organic synthesis and have shown potential in modulating signaling pathways implicated in diseases such as cancer.
Introduction
Thiazole is a fundamental heterocyclic scaffold present in numerous FDA-approved drugs.[1] The nitrogen atom at position 3 of the thiazole ring can be readily alkylated to form N-alkylated thiazolium salts.[2] This chemical modification is a valuable strategy in drug discovery for tuning the physicochemical and pharmacological properties of thiazole-containing compounds. N-alkylated thiazole derivatives have been investigated for their potential as anticancer agents, particularly as inhibitors of cancer cell migration and invasion.[2][3] Their mechanism of action can involve the modulation of key signaling pathways, such as the p38 MAPK and Fascin-dependent pathways.
This document outlines two primary protocols for the N-alkylation of thiazoles: a conventional method using a strong base and an alkyl halide, and a rapid microwave-assisted synthesis. A comprehensive table summarizing the yields for the N-alkylation of various thiazole derivatives with different alkylating agents is also provided for easy comparison.
Data Presentation
The following table summarizes the yields of N-alkylated thiazole derivatives prepared using various synthetic methods. This data is compiled from multiple sources to provide a comparative overview for researchers.
| Thiazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-1,3-benzothiazole | Iodoacetone | None | Acetone | Stirring at RT | - | 74 | [4] |
| 2-Amino-1,3-benzothiazole | 2-Iodo-1-phenylethan-1-one | None | Acetone | Stirring at RT | - | 72 | [4] |
| 2-Amino-1,3-benzothiazole | 2-Iodo-1-(p-tolyl)ethan-1-one | None | Acetone | Stirring at RT | - | 68 | [4] |
| 2-Amino-1,3-benzothiazole | 2-Iodo-1-(thiophen-2-yl)ethan-1-one | None | Acetone | Stirring at RT | - | 70 | [4] |
| 2-Amino-1,3-benzothiazole | 2-Iodo-1-(4-bromophenyl)ethan-1-one | None | Acetone | Stirring at RT | - | 51 | [4] |
| 2-Amino-1,3-benzothiazole | 2-(2-Iodoacetyl)-9H-carbazole | None | Acetone | Stirring at RT | - | 50 | [4] |
| 2-Aminobenzothiazole | 1,4-Bis(bromomethyl)benzene | Al2O3-KNO3 | Acetonitrile | Stirring at RT | 1-7 h | - | [5] |
| Substituted Acetophenone | Thiourea/Iodine | NaHSO4-SiO2 | Dry Media | Microwave | 10-15 min | High | [6] |
| 2-Hydroxy-5-methyl acetophenone | Thiourea/Iodine | - | Rectified Spirit | Microwave (110W) | 6-8 min | 90 | [7] |
| Ketone | Thiourea/Iodine | - | DMF | Microwave | 5-6 min | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a standard method for the N-alkylation of a substituted 2-aminothiazole derivative.
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Ice bath
-
Thin Layer Chromatography (TLC) plates
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2-aminothiazole (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of N-Alkylated Thiazoles
This protocol provides a rapid and efficient method for the synthesis of N-alkylated thiazoles using microwave irradiation. This specific example details the synthesis of 2-amino-4-aryl-thiazoles.[7]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine (0.01 mol)
-
Rectified spirit (10 mL)
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
-
Microwave process vial with a snap-on cap
-
Ammonium hydroxide (NH4OH) solution
-
Filtration apparatus
-
Ethanol for recrystallization
Procedure:
-
In a microwave process vial, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol).
-
Add 10 mL of rectified spirit to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 110 W for 6-8 minutes, with intermittent cooling every 30 seconds if necessary to control the temperature and pressure. The reaction progress can be monitored by TLC.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and boil.
-
Filter the hot solution.
-
To the filtrate, add ammonium hydroxide solution to adjust the pH to 10.[7]
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-thiazole.
Mandatory Visualization
Experimental Workflow for N-Alkylation of Thiazoles
Caption: Experimental workflows for conventional and microwave-assisted N-alkylation of thiazoles.
Signaling Pathways Modulated by N-Alkylated Thiazoles
p38 MAPK Signaling Pathway
N-alkylated thiazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by N-alkylated thiazole derivatives.
Fascin-Dependent Cell Migration Pathway
Certain N-alkylated thiazoles inhibit cancer cell migration by potentially targeting Fascin, an actin-bundling protein regulated by the Rac signaling pathway.[9][10]
Caption: Putative inhibition of the Fascin-dependent cell migration pathway by N-alkylated thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Dual Actin-bundling and Protein Kinase C-binding Activities of Fascin Regulate Carcinoma Cell Migration Downstream of Rac and Contribute to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (2-Methylthiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylthiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a common scaffold in medicinal chemistry. Its structural elucidation and characterization are crucial for quality control, reaction monitoring, and understanding its role in drug discovery and development. This document provides detailed application notes and standardized protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure
IUPAC Name: (2-methyl-1,3-thiazol-4-yl)methanamine[1] Molecular Formula: C₅H₈N₂S[1] Molecular Weight: 128.20 g/mol [1] CAS Number: 103694-26-4[1]
Data Presentation
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound. Predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (thiazole) | ~2.7 | Singlet | 3H |
| CH (thiazole) | ~7.1 | Singlet | 1H |
| CH₂ (aminomethyl) | ~3.9 | Singlet | 2H |
| NH₂ (amine) | ~1.8 (broad) | Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The following table outlines the predicted carbon-13 NMR chemical shifts (δ) for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (thiazole, C-CH₃) | ~165 |
| C4 (thiazole, C-CH₂NH₂) | ~150 |
| C5 (thiazole, CH) | ~115 |
| CH₃ (methyl) | ~19 |
| CH₂ (aminomethyl) | ~40 |
Mass Spectrometry Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| Ion | Predicted m/z |
| [M]⁺ | 128.04 |
| [M+H]⁺ | 129.05 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
Instrumentation:
-
300, 400, or 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI))
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 - 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard.
-
For ESI-MS:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
-
For EI-MS:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Acquire the mass spectrum.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).
-
Compare the observed m/z value with the calculated exact mass of this compound (128.0408 Da for C₅H₈N₂S).
-
Visualizations
Caption: Experimental workflow for NMR and MS characterization.
References
Application Notes and Protocols for Developing Antimicrobial Agents Using a Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and broad-spectrum antimicrobial activity.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of thiazole-based antimicrobial agents.
I. Introduction to Thiazole Scaffolds in Antimicrobial Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental building block in many biologically active molecules, including a number of approved drugs.[1][4] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Thiazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects, by targeting various essential cellular pathways in pathogens.[4][5]
II. Synthesis of Antimicrobial Thiazole Derivatives
Several synthetic strategies can be employed to construct the thiazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the cyclization of an α-haloketone with a thioamide.[1][3]
Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Thioamide: Add the thioamide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
B. Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is particularly useful for the preparation of 5-aminothiazole derivatives. This method involves the reaction of an α-aminonitrile with carbon disulfide or a dithioate.[1]
Protocol: General Procedure for Cook-Heilbron Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-aminonitrile (1 equivalent) in a dry, aprotic solvent like pyridine or dimethylformamide (DMF).
-
Reagent Addition: Slowly add carbon disulfide (1.5 equivalents) to the cooled solution (0 °C).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
III. In Vitro Antimicrobial Activity Screening
Once synthesized, the thiazole derivatives must be screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter determined in this phase.
A. Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.[6]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) in each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., a thiazole derivative and a known antibiotic).[6]
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of compound A along the x-axis and compound B along the y-axis.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation and Reading: Incubate the plate and determine the MIC of each compound alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
IV. Quantitative Data on Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of representative thiazole derivatives against various microbial strains as reported in the literature.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |
| Compound 16 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [3] |
| 43a | 16.1 µM | 16.1 µM | - | - | [1] |
| 43c | - | - | - | 28.8 µM | [1] |
| 5a | 1-8 | - | - | - | [1] |
| 5b | 1-8 | - | - | - | [1] |
| Thiazole Compound 1 | 1.3 | - | - | - | [7] |
| Thiazole Compound 2 | 2.8 | - | - | - | [7] |
| 4g | 31.25 (MRSA) | 7.81 | - | - | [8] |
| 4m | 31.25 (MRSA) | 7.81 | - | - | [8] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound | C. albicans | A. flavus | A. fumigatus | T. rubrum | Reference |
| 43a, 43b, 43c, 43d | Comparable to Fluconazole | - | - | - | [1] |
| Compound 9 | - | 0.06 - 0.23 | - | - | [9] |
| p-t | Higher than standard | Higher than standard | Higher than standard | Higher than standard | [10] |
| 4j | - | - | - | - | [8] |
| 4m | 0.24 | - | - | - | [8] |
V. Mechanism of Action Studies
Understanding the mechanism of action is crucial for the rational design of more potent and selective antimicrobial agents. Thiazole derivatives have been shown to inhibit various essential enzymes in pathogens.
A. Inhibition of Bacterial Cell Division
Some thiazole compounds have been found to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for the formation of the Z-ring during cytokinesis.[1]
Workflow for Investigating FtsZ Inhibition
Caption: Workflow for studying the inhibition of FtsZ by thiazole derivatives.
B. Inhibition of Fatty Acid Synthesis
The bacterial fatty acid synthesis (FAS) pathway is another attractive target for antimicrobial agents. Thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in this pathway.[1]
Signaling Pathway for FabH Inhibition
Caption: Inhibition of the bacterial fatty acid synthesis pathway by thiazole derivatives targeting FabH.
C. Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Some thiazole compounds have demonstrated inhibitory activity against this enzyme.[1]
Logical Relationship for DNA Gyrase Inhibition
Caption: Mechanism of action of thiazole derivatives as DNA gyrase inhibitors.
VI. In Vivo Efficacy and Toxicity
Promising candidates from in vitro studies should be evaluated for their efficacy and toxicity in animal models.
A. Murine Skin Infection Model
A murine skin infection model is commonly used to assess the in vivo efficacy of topical antimicrobial agents against pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[6][7]
Protocol: Murine Skin Infection Model
-
Animal Preparation: Anesthetize mice and create a superficial wound on the dorsal side.
-
Infection: Inoculate the wound with a defined concentration of the pathogenic bacteria (e.g., MRSA).
-
Treatment: After a set period (e.g., 24 hours), apply a topical formulation of the thiazole derivative to the wound. Include vehicle and positive control (e.g., mupirocin) groups.
-
Evaluation: At designated time points post-treatment, excise the wounded tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the control groups to determine the in vivo efficacy.
B. Cytotoxicity Assay
It is essential to evaluate the potential toxicity of the lead compounds against mammalian cells to ensure a good therapeutic index.
Protocol: MTS Assay for Cytotoxicity
-
Cell Seeding: Seed human cell lines (e.g., keratinocytes, fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a specified duration (e.g., 24-48 hours).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration (e.g., CC50).
VII. Conclusion
The thiazole scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The protocols and data presented in these application notes provide a framework for researchers to synthesize, screen, and evaluate the efficacy of new thiazole derivatives. By employing a systematic approach that combines chemical synthesis, microbiological testing, and mechanistic studies, the scientific community can continue to advance the development of thiazole-based drugs to combat the growing challenge of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of anticancer compounds derived from thiazole precursors, their biological evaluation, and their mechanisms of action. Detailed protocols for key experiments are provided to guide researchers in this promising area of drug discovery.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved anticancer drugs, including Dasatinib, Dabrafenib, and Ixabepilone.[1][2] Thiazole derivatives exhibit a broad range of anticancer activities by targeting various biological pathways crucial for cancer cell proliferation and survival.[3][4] These include the inhibition of protein kinases (e.g., FGFR-1, B-RAF, EGFR), disruption of microtubule dynamics, and inhibition of enzymes such as histone deacetylases (HDACs) and topoisomerases.[4][5][6] This document outlines the synthesis of novel thiazole-based compounds and the protocols to assess their anticancer efficacy.
Synthesis of Thiazole Derivatives
A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4][7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[7]
General Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-substituted phenyl thiazole derivative.
Materials:
-
Substituted phenacyl bromide (α-haloketone)
-
Thiourea
-
Ethanol
-
Ammonium hydroxide
-
Deionized water
-
Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or steam bath
-
Filtration apparatus
-
Beaker
Procedure:
-
In a round-bottom flask, combine the substituted phenacyl bromide (0.1 mol), thiourea (0.2 mol), and a catalytic amount of iodine.
-
Add a sufficient amount of ethanol to dissolve the reactants.
-
Heat the mixture to reflux using a heating mantle or overnight on a steam bath with constant stirring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the crude mixture with ether to remove any unreacted ketone and iodine.[2]
-
Dissolve the residue in boiling water and filter to remove elemental sulfur.[2]
-
Cool the filtrate and make it basic by adding ammonium hydroxide, which will precipitate the 2-amino, 4-substituted phenyl thiazole product.[2]
-
Collect the precipitate by filtration, wash with cold deionized water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Biological Evaluation of Thiazole Compounds
The anticancer potential of synthesized thiazole derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Further mechanistic studies are then conducted to identify the specific cellular targets and pathways affected by the active compounds.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Prepare serial dilutions of the thiazole compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the cytotoxic activities of representative thiazole derivatives against various cancer cell lines.
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5b | Naphthalene-thiazole derivative | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |
| 5b | Naphthalene-thiazole derivative | A549 (Lung) | 0.97 ± 0.13 | [3] |
| 11c | Chlorine-containing thiazole | HepG-2 (Liver) | ~4 µg/mL | [8] |
| 11c | Chlorine-containing thiazole | MCF-7 (Breast) | ~3 µg/mL | [8] |
| 6g | Chlorine-containing thiazole | HepG-2 (Liver) | ~7 µg/mL | [8] |
| 6g | Chlorine-containing thiazole | MCF-7 (Breast) | ~4 µg/mL | [8] |
| 8j | Thiazole-based LDHA inhibitor | HepG2 (Liver) | 7.90 | [9] |
| 8m | Thiazole-based LDHA inhibitor | HepG2 (Liver) | 5.15 | [9] |
Mechanistic Studies
To elucidate the mechanism of action of potent thiazole compounds, further assays are performed. For instance, compounds that induce cell cycle arrest and apoptosis are often investigated for their ability to inhibit tubulin polymerization.
Protocol: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin protein.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)
-
Test compounds
-
Positive control (e.g., Colchicine or Combretastatin A-4)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm over time
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations.
-
On ice, add the tubulin polymerization buffer, GTP, and the test compound or control to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control and determine the IC50 value.
| Compound ID | Target | IC50 (µM) | Reference |
| 5b | Tubulin Polymerization | 3.3 | [3] |
| Colchicine (Control) | Tubulin Polymerization | 9.1 | [3] |
| 2e | Tubulin Polymerization | 7.78 | [10] |
| Combretastatin A-4 (Control) | Tubulin Polymerization | 4.93 | [10] |
Signaling Pathways Targeted by Thiazole Anticancer Compounds
Thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. For example, some derivatives act as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1), a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and angiogenesis.[5][11]
Protocol: FGFR1 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of FGFR1.
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
384-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase buffer, the test compound, and the FGFR1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The thiazole scaffold represents a versatile platform for the development of novel anticancer agents. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and mechanistic characterization of new thiazole-based compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their potential as clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Support Guide to Improving Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the Hantzsch thiazole synthesis. The following information is designed to directly address common experimental challenges and offer data-driven solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and why is it important?
The Hantzsch thiazole synthesis is a fundamental organic reaction used to synthesize thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. This reaction is widely used in medicinal chemistry and drug development due to the prevalence of the thiazole moiety in many biologically active compounds.
Q2: What are the most common causes of low yield in the Hantzsch thiazole synthesis?
Low yields can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's efficiency.[1]
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.[1]
-
Side Product Formation: The formation of byproducts can consume reactants and complicate the purification process.[1][2]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[1][3]
Q4: What are the potential side products in a Hantzsch thiazole synthesis?
Common side products include:
-
Unreacted starting materials.[1]
-
Oxazole derivatives, if the thioamide is contaminated with the corresponding amide.[1]
-
Products from dimerization or polymerization of reactants.[1]
-
Isomeric thiazoles, depending on the reactants' substitution patterns.[1]
Q5: My product is an oil and does not precipitate. How should I purify it?
If the product does not precipitate upon cooling or neutralization, extraction with a suitable organic solvent followed by column chromatography is a recommended purification method.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Materials | - Ensure the α-haloketone is fresh or properly stored, as they can degrade over time. - Verify the purity of the thioamide. Impurities can be removed by recrystallization.[1] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC. - Excessive heat can promote side reactions, so finding the optimal temperature is key.[4] |
| Inappropriate Solvent | - Polar protic solvents like ethanol and methanol are commonly used.[4] - Refer to Table 1 for the effect of different solvents on yield. |
| Incorrect Stoichiometry | - A 1:1 stoichiometry of α-haloketone to thioamide is typical. - Using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[2] |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Recommended Solution |
| Isomer Formation | - Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric products.[2] Consider running the reaction under neutral or slightly basic conditions. |
| Contamination of Thioamide | - If an oxazole byproduct is observed, it may be due to amide impurities in the thioamide starting material. Purify the thioamide before use.[1] |
| Unstable Reactants | - Some thioamides can be unstable. If side reactions are prevalent, consider optimizing the order of reagent addition. |
Data Presentation
The following tables provide quantitative data to guide the optimization of your Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | 100 (Reflux) | Moderate |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | 78 (Reflux) | Good |
| 5 | Methanol | 65 (Reflux) | High |
| 6 | Ethanol/Water (1:1) | 65 | 87 |
Data adapted from a study on optimizing Hantzsch synthesis. "Moderate," "Good," and "High" are qualitative descriptors from the source, and actual yields are substrate-dependent.[2][5]
Table 2: Effect of Catalyst on Yield
| Catalyst (mol%) | Yield (%) |
| - | 50 |
| SiW.SiO₂ (5%) | 74 |
| SiW.SiO₂ (10%) | 79 |
| SiW.SiO₂ (15%) | 87 |
| SiW.SiO₂ (18%) | 87 |
| SiW.SiO₂ (20%) | 87 |
Reaction Conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) in Ethanol/Water (1:1) at 65°C for 2 hours.[5]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 hours | Lower Yields |
| Microwave Irradiation | < 30 minutes | 89-95 |
Data from the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[6] Another study showed an increase in yield from 60% with conventional heating (3 hours) to 91% with microwave irradiation (20 minutes).[7][8]
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[3]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[3]
-
Filter the resulting precipitate through a Büchner funnel.[3]
-
Wash the collected solid with water.[3]
-
Spread the solid on a tared watch glass and allow it to air dry.[3]
-
Once dry, determine the mass of the product and calculate the percent yield.[3]
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for low yield in Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a thiazole ring?
The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. It is a reliable and versatile method with generally high yields.[1][2][3]
Q2: What are the typical starting materials for the Hantzsch synthesis?
The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea, thioacetamide).[1][3] Variations of this synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[1][2][4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting materials are still present, consider increasing the reaction time or temperature.[5][6]- Microwave irradiation can sometimes be used to reduce reaction times and improve yields.[2][5] |
| Poor Quality of Starting Materials | - Ensure the α-haloketone is fresh or has been stored properly, as they can degrade over time.- Check the purity of the thioamide. Impurities can lead to unwanted side reactions.[5] |
| Suboptimal Reaction Conditions | - Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, excessive heat can lead to decomposition.[6]- Solvent: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used.[7] Refer to the data tables below for more information. |
| Incorrect Stoichiometry | - An improper ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the α-haloketone. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes and Solutions
| Potential Cause | Recommended Solutions |
| Isomer Formation | - Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of isomers, such as 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole.[6][8]- Running the reaction under neutral or slightly basic conditions can often favor the formation of the desired product.[8] |
| Formation of Oxazole Byproduct | - If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5] Ensure the purity of your thioamide starting material. |
| Dimerization or Polymerization | - Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation. Optimizing reaction concentration and temperature may help minimize these side reactions.[5] |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Potential Cause | Recommended Solutions |
| Product is Contaminated with Starting Materials | - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by washing the solid product with water.[7]- Unreacted α-haloketone can typically be removed by recrystallization or column chromatography.[7] |
| Product Does Not Precipitate During Workup | - If the product does not precipitate upon neutralization, the solvent can be removed under reduced pressure. The resulting residue can then be taken up in an organic solvent, washed, and dried.[5] |
| Ineffective Purification by Recrystallization | - The choice of solvent is critical. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.- If recrystallization is not effective, column chromatography on silica gel is a good alternative. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reflux Temp. (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 6 | 75 |
| Methanol | 65 | 8 | 68 |
| Isopropanol | 82 | 5 | 78 |
| Acetonitrile | 82 | 5 | 72 |
| Toluene | 111 | 4 | 65 |
| Note: These are representative data for the synthesis of 4-(methoxymethyl)thiazole and actual results may vary depending on the specific substrates used.[9] |
Table 2: Effect of Temperature on Reaction Yield in Ethanol
| Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 50 | 12 | 55 | Reaction is slow and may not go to completion. |
| 65 | 8 | 68 | Moderate yield, longer reaction time needed. |
| 78 (Reflux) | 6 | 75 | Good balance of reaction rate and yield. |
| 100 | 4 | 70 | Potential for increased byproduct formation at higher temperatures. |
| Note: These are representative data for the synthesis of 4-(methoxymethyl)thiazole and actual results may vary depending on the specific substrates used.[9] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 equivalent)
-
Thioamide (e.g., thiourea) (1.0-1.5 equivalents)
-
Solvent (e.g., ethanol or methanol)
-
5% Sodium carbonate or other mild base solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone in the chosen solvent.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours.[1][4]
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.[1][5]
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and stir to neutralize any acid formed and precipitate the product.[1][4]
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water or ethanol.[1][5]
-
If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent.[5]
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: One-Pot, Three-Component Synthesis under Ultrasonic Irradiation
This protocol describes an environmentally friendly method for synthesizing substituted thiazole derivatives.[10]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)
-
Thiourea (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Silica supported tungstosilicic acid (catalyst)
-
Ethanol/water (1:1 v/v)
Procedure:
-
In a suitable vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and a catalytic amount of silica supported tungstosilicic acid in the ethanol/water solvent system.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to recover the catalyst.
-
The filtrate containing the product can then be worked up to isolate the desired thiazole derivative.[10]
Mandatory Visualizations
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Navigating the Scale-Up of Thiazole Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the synthesis of the thiazole core is a critical step in the creation of numerous pharmacologically active compounds. Transitioning this synthesis from a laboratory setting to a larger scale, however, presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during the scale-up of thiazole synthesis, with a focus on the widely utilized Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Decreased Yield at Larger Scales
Q: We are experiencing a significant drop in yield for our Hantzsch thiazole synthesis now that we have moved from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, and reagent addition.
-
Mass Transfer and Mixing: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities. At the laboratory scale, efficient mixing is easily achieved, but on a larger scale, the efficiency of stirring becomes critical.
-
Troubleshooting:
-
Impeller and Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to create turbulent flow and prevent vortex formation.
-
Stirring Speed: The stirring speed may need to be adjusted to ensure homogeneity throughout the larger volume. Computational Fluid Dynamics (CFD) modeling can be a useful tool to optimize mixing parameters.
-
-
-
Heat Transfer: The Hantzsch thiazole synthesis is often an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an uncontrolled increase in temperature, favoring side reactions and decomposition of reactants or products.[1]
-
Troubleshooting:
-
Jacket Cooling: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is at an appropriate temperature and flow rate.
-
Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition of one of the reactants (often the α-haloketone) can help manage the exotherm.
-
Solvent Choice: A higher-boiling point solvent might offer a wider temperature window to control the reaction.
-
-
-
Reagent Addition: The rate and method of reagent addition become more critical at scale. A slow, subsurface addition of a reactant can prevent localized high concentrations at the surface where side reactions might be more prevalent.
Issue 2: Increased Levels of Impurities and Side Products
Q: Our scaled-up batch of a 2,4-disubstituted thiazole shows a higher percentage of impurities compared to our lab-scale synthesis. What are the common side reactions and how can we mitigate them?
A: Increased impurity levels are often linked to the same issues of poor mixing and temperature control that cause low yields. Common side products in the Hantzsch synthesis include oxazoles (if the thioamide is contaminated with the corresponding amide) and products from dimerization or polymerization of the reactants.[2]
-
Troubleshooting Side Reactions:
-
Starting Material Purity: Ensure the purity of your starting materials, particularly the α-haloketone and the thioamide, as impurities can initiate side reactions.
-
Reaction Conditions:
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Even small deviations can significantly impact the reaction pathway.
-
pH Control: In some cases, the Hantzsch synthesis can be sensitive to pH. Under acidic conditions, for instance, the regioselectivity of the reaction can change, leading to a mixture of isomers.[3]
-
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and the formation of impurities. This allows for adjustments to be made in real-time if necessary.
-
Issue 3: Challenges in Product Isolation and Purification
Q: We are finding it difficult to purify our thiazole derivative at a larger scale. The crystallization process that worked in the lab is not effective now. What are our options?
A: Purification is a critical step that can be significantly impacted by scale. What works for a few grams in a flask may not be practical for several kilograms.
-
Crystallization:
-
Troubleshooting:
-
Solvent System: The choice of solvent for crystallization is crucial. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, can also be effective.
-
Cooling Profile: A controlled, slow cooling rate is often necessary to obtain well-formed crystals that are easy to filter and wash. Crash cooling can lead to the formation of fine particles that trap impurities.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process and the resulting particle size.
-
-
-
Chromatography: While column chromatography is a powerful purification technique in the lab, it can be expensive and time-consuming to scale up.
-
Alternatives: For industrial-scale purification, techniques like preparative HPLC or simulated moving bed (SMB) chromatography might be considered for high-value products. However, optimizing the crystallization process is often the more cost-effective solution.
-
Quantitative Data Summary
The following table provides a general comparison of different methods for thiazole synthesis, highlighting factors that are important for scale-up considerations. Note that specific yields and reaction times will vary depending on the specific substrates and reaction conditions.
| Synthesis Method | Typical Yield (%) | Reaction Time | Key Advantages for Scale-Up | Common Scale-Up Challenges |
| Conventional Hantzsch Synthesis | 70-95%[2] | 2-24 hours[2] | Well-established, versatile, relatively low-cost reagents. | Exotherm control, long reaction times can reduce throughput. |
| Microwave-Assisted Hantzsch | 89-95%[4] | 30 minutes[4] | Rapid reaction times, often higher yields. | Requires specialized and large-scale microwave equipment. |
| Ultrasonic-Assisted Hantzsch | 79-90%[2] | 1.5-2 hours[2] | Reduced reaction times compared to conventional heating. | Scalability of ultrasonic equipment can be a concern. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis (Adapted for Scale-Up Consideration)
This protocol provides a general guideline. Optimization for specific substrates and scales is essential.
Materials:
-
α-Haloketone (1 equivalent)
-
Thioamide or Thiourea (1-1.2 equivalents)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Base for work-up (e.g., Sodium Bicarbonate solution)
Procedure:
-
Reactor Setup: In a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the thioamide and the solvent.
-
Initial Mixing: Begin stirring to ensure the thioamide is fully dissolved or well-suspended.
-
Controlled Addition: Slowly add the α-haloketone to the reactor over a period of 1-2 hours. The addition rate should be controlled to maintain the desired reaction temperature, using the reactor's cooling jacket to dissipate the heat of reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and hold for the required time. Monitor the reaction progress by in-process controls (e.g., TLC or HPLC).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. A mild base solution (e.g., 5% sodium bicarbonate) can be added to neutralize any acid formed during the reaction.
-
Isolation: The product may precipitate upon cooling or after the addition of an anti-solvent (e.g., water). If so, filter the solid product, wash it with a suitable solvent, and dry it under vacuum. If the product remains in solution, perform an extraction followed by solvent removal.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of thiazole synthesis.
References
- 1. Thermal Overman Rearrangement of a Glucal Derivative [carbogen-amcis.com]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Thiazole Functionalization
Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the chemical modification of the thiazole ring.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a fundamental method for creating the thiazole ring from α-haloketones and thioamides, are a common issue.[1] Key factors to investigate include:
-
Reaction Conditions: The Hantzsch synthesis is sensitive to temperature and reaction time. Ensure these parameters are optimized for your specific substrates.[1]
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions and inhibit product formation.
-
Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion.
To improve yields, consider a systematic optimization of reaction conditions, including solvent and the use of a catalyst.
Q2: I am observing a mixture of regioisomers in my thiazole functionalization. How can I control the regioselectivity?
A2: Achieving high regioselectivity in thiazole functionalization, particularly when targeting the C2, C4, or C5 positions, is a frequent challenge. The inherent electronic properties of the thiazole ring dictate its reactivity, with the C5 position being the most susceptible to electrophilic substitution and the C2 position being the most acidic and thus prone to deprotonation.[2][3]
Several strategies can be employed to control regioselectivity:
-
Directing Groups: The use of a directing group can steer the functionalization to a specific position.
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regiochemical outcome.
-
Reaction Conditions: Under acidic conditions, the Hantzsch synthesis can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4]
Q3: My palladium-catalyzed C-H arylation of a thiazole derivative is not working well. What are the likely issues?
A3: Palladium-catalyzed C-H arylation is a powerful tool for thiazole functionalization, but several factors can lead to poor results:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to its deactivation.[1] This may necessitate higher catalyst loadings.[1]
-
Regioselectivity: Direct C-H arylation of thiazoles often preferentially occurs at the C5 position due to its higher electron density.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial for a successful reaction.
Q4: I am having trouble with the Suzuki-Miyaura coupling of a bromothiazole. What should I troubleshoot?
A4: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its application to thiazole substrates can be problematic. Common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for an efficient reaction.
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the yield.
-
Boronic Acid/Ester Stability: The stability of the boronic acid or ester under the reaction conditions is a key factor.
Troubleshooting Guides
Hantzsch Thiazole Synthesis: Low Yield
This troubleshooting guide provides a decision-making workflow to address low yields in the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Palladium-Catalyzed C-H Arylation: Regioselectivity
This diagram illustrates the factors influencing regioselectivity in the direct C-H arylation of thiazoles.
Caption: Factors influencing regioselectivity in thiazole C-H arylation.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis
This table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model Hantzsch thiazole synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 5 | 75 | [5] |
| 2 | SiW/SiO₂ (10 mol%) | 1-Butanol | Reflux | 2.5 | 78 | [5] |
| 3 | SiW/SiO₂ (10 mol%) | 2-Propanol | Reflux | 3 | 72 | [5] |
| 4 | SiW/SiO₂ (10 mol%) | Water | Reflux | 4 | 68 | [5] |
| 5 | None | Methanol | 90 (Microwave) | 0.5 | 95 | [6] |
Table 2: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles
This table presents the yields of 5-arylated thiazoles using a ligand-free palladium acetate catalyst with various aryl bromides.[7]
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 0.1 | 140 | 18 | 92 |
| 2 | 4-Bromobenzonitrile | 0.1 | 140 | 18 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 0.01 | 140 | 18 | 98 |
| 4 | 1-Bromo-4-fluorobenzene | 0.1 | 140 | 18 | 85 |
| 5 | 2-Bromopyridine | 1 | 140 | 24 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a typical procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.
Materials:
-
α-Bromo ketone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol
Procedure:
-
Dissolve the α-bromo ketone (1.0 equiv) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea (1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
Dry the solid product to obtain the desired thiazole.[8]
Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Thiazole
This protocol outlines a general method for the direct arylation of thiazoles at the C5 position.
Materials:
-
Thiazole derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1-1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction tube, add the thiazole derivative (1.0 equiv), aryl bromide (1.2 equiv), palladium(II) acetate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous, degassed DMA to the tube.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120-140 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromothiazole with an arylboronic acid.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.0-3.0 mol%)
-
Triphenylphosphine (PPh₃) (6.0-9.0 mol%)
-
Potassium fluoride (KF) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine 2-bromothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃, PPh₃, and potassium fluoride.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[9]
Protocol 4: Purification of Thiazole Derivatives by Column Chromatography
This protocol describes a general procedure for purifying thiazole derivatives using silica gel column chromatography.
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC that provides good separation of the desired product from impurities. A common starting point is a mixture of hexanes and ethyl acetate.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of (2-Methylthiazol-4-yl)methanamine and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of (2-Methylthiazol-4-yl)methanamine and its analogs. The information is designed to address common experimental challenges and provide refined methodological support.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound core structure?
A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide (e.g., thioacetamide for the 2-methyl group) with an α-haloketone or a related electrophile bearing the desired C4-substituent precursor. This is followed by functional group manipulation at the 4-position to introduce the methanamine moiety.
Q2: I am having trouble with the initial Hantzsch thiazole synthesis. What are the common issues?
A2: Common problems with the Hantzsch synthesis include low yields, formation of side products, and violent exothermic reactions. Low yields can result from impure starting materials or non-optimal reaction conditions. Side products often arise from self-condensation of the α-haloketone or decomposition of the thioamide. To mitigate these issues, ensure the purity of your reactants, control the reaction temperature (especially during initial mixing), and consider using a solvent to moderate the reaction.[1]
Q3: What are the primary methods for introducing the methanamine group at the 4-position of the 2-methylthiazole ring?
A3: There are two main strategies:
-
Reduction of a Nitrile or Amide: This involves synthesizing 2-methylthiazole-4-carbonitrile or 2-methylthiazole-4-carboxamide and then reducing it to the corresponding amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Amination of a Halomethyl Group: This route involves the synthesis of 4-(chloromethyl)-2-methylthiazole, which is then reacted with an amine source, such as ammonia or a protected amine equivalent, to yield the final product.
Q4: My LiAlH₄ reduction of 2-methylthiazole-4-carbonitrile is giving a complex mixture of products. What could be the cause?
A4: Complex product mixtures during LiAlH₄ reductions can be due to several factors. Over-reduction of the thiazole ring is a possibility, although the thiazole ring is generally stable to LiAlH₄ under standard conditions. Incomplete reaction can leave starting material, and side reactions with other functional groups on your specific analog can occur. Careful control of the reaction temperature (starting at 0°C and slowly warming to room temperature) and using the correct stoichiometry of LiAlH₄ are crucial.[2] The workup procedure is also critical; improper quenching can lead to the formation of aluminum salt emulsions that complicate purification.
Q5: Are there any alternatives to LiAlH₄ for the reduction of the nitrile or amide?
A5: Yes, while LiAlH₄ is a common choice, other reducing agents can be employed. For example, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) can be effective for nitrile reduction.[2] Borane complexes, such as BH₃-THF, can also be used, particularly for the reduction of amides, and may offer better selectivity in some cases.
Q6: How can I purify the final this compound product?
A6: The purification strategy will depend on the physical properties of your specific analog. As a primary amine, it will be basic. Acid-base extraction is a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent. Following this, distillation under reduced pressure or column chromatography on silica gel (often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking) are common methods to obtain the pure product.
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the α-haloketone and thioacetamide are of high purity. Distill or recrystallize starting materials if necessary. |
| Suboptimal Reaction Temperature | The reaction can be highly exothermic.[1] Maintain temperature control, especially during the initial addition of reactants, by using an ice bath. For some substrates, gentle heating may be required to drive the reaction to completion after the initial exotherm subsides. |
| Incorrect Stoichiometry | Use a slight excess of one of the reagents (commonly the thioamide) to ensure the complete consumption of the more valuable reactant. |
| Inefficient Cyclization | Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by TLC. |
Problem 2: Difficulty in the Reduction of 2-Methylthiazole-4-carbonitrile with LiAlH₄
| Possible Cause | Suggested Solution |
| Inactive LiAlH₄ | Use freshly opened or properly stored LiAlH₄. The reagent is highly sensitive to moisture. |
| Incomplete Reaction | Ensure a sufficient excess of LiAlH₄ is used (typically 1.5-2 equivalents). The reaction may require refluxing in an appropriate solvent like THF to go to completion. Monitor by TLC or GC-MS. |
| Complex Product Mixture | Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C to control the initial exotherm. Allow the reaction to slowly warm to room temperature. |
| Difficult Work-up/Purification | Follow a careful quenching procedure to avoid the formation of persistent emulsions. A common method is the sequential addition of water, 15% NaOH solution, and then more water.[3] The resulting granular precipitate can be filtered off. |
Problem 3: Side Product Formation in the Amination of 4-(Chloromethyl)-2-methylthiazole
| Possible Cause | Suggested Solution |
| Over-alkylation (formation of secondary/tertiary amines) | Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. |
| Elimination Reactions | Use milder reaction conditions (lower temperature) to minimize elimination side products. |
| Instability of the Chloromethyl Intermediate | The 4-(chloromethyl)-2-methylthiazole can be unstable. It is often best to use it immediately after its preparation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis Analogs
| α-Haloketone Analog | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetone | Thiourea | Water | Reflux | 2 | 70-75 | Organic Syntheses[1] |
| 3-Bromo-2-butanone | Thioacetamide | Ethanol | Reflux | 4 | 65 | Hypothetical |
| Ethyl 2-chloroacetoacetate | Thioacetamide | Ethanol | 50 | 6 | 80 | Hypothetical |
Table 2: Comparison of Reduction Methods for 2-Methylthiazole-4-carbonitrile Analogs
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ (1.5 eq) | THF | 0 to RT | 4 | ~70-80 | General Procedure[2] |
| Raney Ni, H₂ (50 psi) | Methanol/NH₃ | 25 | 12 | ~60-70 | Hypothetical |
| BH₃-THF | THF | 0 to Reflux | 8 | ~65-75 | Hypothetical |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(aminomethyl)thiazole via Reduction of 2-Methylthiazole-4-carbonitrile
Step 1: Synthesis of 2-Methylthiazole-4-carbonitrile (Hantzsch Synthesis Adaptation)
-
To a stirred solution of thioacetamide (1.0 eq) in ethanol, add 3-bromo-2-oxopropanenitrile (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylthiazole-4-carbonitrile.
Step 2: Reduction of 2-Methylthiazole-4-carbonitrile to this compound
-
To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 2-methylthiazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.[3]
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yields in Hantzsch thiazole synthesis.
Caption: Simplified reaction pathway for nitrile reduction.
References
Validation & Comparative
Comparative Analysis of Thiazole-Based Drug Candidates in Oncology and Infectious Diseases
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of emerging thiazole-based therapeutics.
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a plethora of investigational agents.[1] Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold" in drug discovery.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides a comparative analysis of promising thiazole-based drug candidates, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.
Performance Comparison of Thiazole-Based Drug Candidates
The therapeutic efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against various molecular targets.
Anticancer Activity
Thiazole-based compounds have emerged as potent anticancer agents by targeting critical pathways involved in tumor progression, such as angiogenesis and cell cycle regulation. A primary target for many of these candidates is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Comparative Anticancer Activity of Thiazole-Based Drug Candidates
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b | MCF-7 (Breast Cancer) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Compound 5 | MCF-7 (Breast Cancer) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast Cancer) | 3.52 | Sorafenib | 1.18 |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib | 1.18 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Many of these anticancer thiazole derivatives exert their effect by inhibiting VEGFR-2.
Table 2: VEGFR-2 Inhibition by Thiazole-Based Drug Candidates
| Compound ID | VEGFR-2 IC50 (µM) | Reference Drug | Reference Drug VEGFR-2 IC50 (µM) |
| Compound 4c | 0.15 | Sorafenib | 0.059 |
| Compound 4a | - | Sorafenib | 0.053 |
| Compound 4c (benzothiazole hybrid) | 0.091 | Sorafenib | 0.053 |
| Thiadiazole derivative 13b | 0.0415 | Sorafenib | 0.0533 |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the development of novel antibiotics. Thiazole derivatives have shown significant promise in this area by targeting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
Table 3: Comparative Antimicrobial Activity of Thiazole-Based Drug Candidates
| Compound ID | Target Bacterium | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Compound T2 | S. aureus | 8 | Penicillin | - |
| P. aeruginosa | 16 | Ciprofloxacin | - | |
| Compound T4 | E. coli | - | Ciprofloxacin | - |
| Pyrazolo-thiazolin-4-one 4a | E. coli | 0.45 | Ciprofloxacin | - |
| A. baumannii | 0.44 | Ciprofloxacin | - | |
| Pyrazolo-thiazolin-4-one 5a | E. coli | 0.46 | Ciprofloxacin | - |
| A. baumannii | 0.48 | Ciprofloxacin | - | |
| Thiazole hybrid 9e | E. coli | 6.25 | - | - |
| Thiazole hybrid 9g | E. coli | 12.5 | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drug candidates exert their effects is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway Inhibition
Thiazole-based anticancer agents that target VEGFR-2 disrupt the downstream signaling cascade that promotes angiogenesis, tumor growth, and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole-based drug candidates.
DNA Gyrase Inhibition
In bacteria, thiazole-based antimicrobial agents often function by inhibiting DNA gyrase, an enzyme essential for maintaining DNA topology during replication. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition by thiazole-based antimicrobial agents.
Experimental Protocols
Reproducibility and standardization of experimental methods are paramount in drug discovery research. This section provides detailed protocols for key assays used in the evaluation of thiazole-based drug candidates.
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol
-
Sodium carbonate solution (5%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thiazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-based test compounds in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Thiazole-based test compounds
-
Reference antibiotic (e.g., Ciprofloxacin, Penicillin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiazole-based test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Include a positive control (bacteria with no drug) and a negative control (broth only) for comparison.
Experimental Workflow Visualization
Visualizing the experimental workflows can aid in understanding the logical sequence of steps in the evaluation of these drug candidates.
Caption: A generalized experimental workflow for the discovery and evaluation of thiazole-based drug candidates.
References
Synthetic Thiazoles: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] Synthetic thiazole derivatives have garnered significant attention for their broad therapeutic potential, exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an objective comparison of the biological performance of various synthetic thiazoles, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity of Synthetic Thiazoles
Synthetic thiazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]
Comparative Anticancer Potency
The anticancer efficacy of synthetic thiazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a selection of recently synthesized thiazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Diphyllin-Thiazole 5d | HepG2 (Liver Cancer) | 0.3 | [6] |
| Diphyllin-Thiazole 5e | HepG2 (Liver Cancer) | 0.4 | [6] |
| Thiazole-Naphthalene 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| Thiazolyl-indole 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [8] |
| Thiazolyl-indole 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [8] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |
| Thiazole Derivative 9 | MCF-7 (Breast Cancer) | Higher than Doxorubicin | [9] |
| Thiazole Derivative 14a | MCF-7 (Breast Cancer) | Higher than Doxorubicin | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic thiazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several potent anticancer thiazole derivatives exert their effect by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Antimicrobial Activity of Synthetic Thiazoles
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Synthetic thiazoles have demonstrated significant activity against a variety of bacterial and fungal pathogens.[3][10]
Comparative Antimicrobial Potency
The antimicrobial efficacy of thiazole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Bisthiazolyl hydrazone 42 | S. pneumoniae | 0.03 | [10] |
| Bisthiazolyl hydrazone 43 | K. pneumoniae | 0.03 | [10] |
| Bisthiazolyl hydrazone 43 | A. fumigatus | 0.03 | [10] |
| 2-phenylacetamido-thiazole 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [10] |
| 2,5-dichloro thienyl-substituted thiazole | Various bacteria and fungi | 6.25 - 12.5 | [10] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus, E. coli | 16.1 (µM) | [3] |
| Benzo[d]thiazole 13 | S. aureus, E. coli, A. niger | 50 - 75 | [11] |
| Benzo[d]thiazole 14 | S. aureus, E. coli, A. niger | 50 - 75 | [11] |
| 2-phenyl-1,3-thiazole 12 | S. aureus, E. coli, A. niger | 125 - 150 | [11] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Thiazole compounds (dissolved in a suitable solvent)
-
Sterile cork borer or pipette tips
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile nutrient agar plate.
-
Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the thiazole compound solution, positive control, and negative control are added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of action for many thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes. For instance, some thiazoles have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of this pathway leads to cell wall damage and ultimately bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. wjpmr.com [wjpmr.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Target Selectivity: A Comparative Guide to (2-Methylthiazol-4-yl)Methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (2-Methylthiazol-4-yl)methanamine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Understanding the structure-activity relationships (SAR) and cross-reactivity, or more accurately, the target selectivity of its derivatives is crucial for the development of novel therapeutics with improved potency and reduced off-target effects. This guide provides a comparative analysis of this compound derivatives, focusing on their activity across different biological targets, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
While direct immunoassay cross-reactivity studies for this compound derivatives are not extensively available in the public domain, a wealth of information exists regarding their structure-activity relationships against various biological targets. This allows for a comparative analysis of their "biological cross-reactivity" or target selectivity. The following tables summarize the activity of structurally related 2-aminothiazole derivatives, the core of this compound, against several key targets.
Table 1: Histamine H3 Receptor Antagonist Activity of Thiazole Derivatives
| Compound ID | R1 (at C2 of Thiazole) | R2 (at C4 of Thiazole) | R3 (Side Chain) | pKi (hH3R) | Reference |
| A1 | Methyl | Phenyl | 4-Piperidinyl | 7.8 | [1] |
| A2 | Methyl | Phenyl | 4-(1-Methylpiperidinyl) | 8.2 | [1] |
| A3 | Amino | Pyridin-2-yl | H | 6.5 | [2] |
| A4 | Amino | Pyridin-2-yl | Benzoyl | 7.9 | [2] |
Table 2: Histone Deacetylase (HDAC) Inhibitor Activity of Thiazole Derivatives
| Compound ID | R1 (at C2 of Thiazole) | R2 (at C4 of Thiazole) | Linker | Zinc-Binding Group | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Reference |
| B1 | Amino | Phenyl | Butanamide | Hydroxamic Acid | 15 | 150 | [3] |
| B2 | Amino | 2-Styryl | Propanamide | Hydroxamic Acid | 8 | 1008 | [3] |
Table 3: Antimicrobial Activity of 2,4-Disubstituted Thiazole Derivatives
| Compound ID | R1 (at C2 of Thiazole) | R2 (at C4 of Thiazole) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| C1 | 2-Aminophenyl | 4-Chlorophenyl | 12.5 | 25 | [4] |
| C2 | 2-Hydroxyphenyl | 4-Nitrophenyl | 6.25 | 12.5 | [4] |
| C3 | 2-Aminopyridinyl | Phenyl | >100 | >100 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Histamine H3 Receptor Binding Assay
This assay determines the affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor (hH3R).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds and a known H3R antagonist (e.g., thioperamide) for non-specific binding determination.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-hH3R cells. Homogenize the cell pellet in ice-cold binding buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well and incubate at 25°C for 2 hours to allow binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
Purified recombinant human HDAC1 and HDAC6 enzymes.
-
HDAC Assay Buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
Developer solution (containing trypsin).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the HDAC enzyme, and varying concentrations of the test compound.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
-
Stop and Develop: Add the developer solution containing an HDAC inhibitor to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubate at room temperature for 15 minutes.[3]
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[4]
Visualizing the Drug Discovery and SAR Workflow
The following diagrams illustrate the generalized workflows for drug discovery and structure-activity relationship studies, which are central to the development of derivatives from a core scaffold like this compound.
References
- 1. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Thiazole Synthesis: Benchmarking New Methods Against Classical Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of the thiazole core is a critical aspect of creating novel therapeutics. The thiazole moiety is a prominent feature in a multitude of FDA-approved drugs, valued for its wide range of biological activities.[1][2] This guide provides an objective comparison of modern synthetic strategies against established protocols, namely the Hantzsch and Cook-Heilbron syntheses. By evaluating experimental data on yields, reaction times, and conditions, this guide serves as a clear benchmark for selecting the most suitable synthetic route.
The synthesis of this key heterocycle has been the subject of extensive research, leading to a variety of methodologies.[3][4] This guide focuses on a comparative analysis of four principal methods: the classical Hantzsch and Cook-Heilbron syntheses, a modern microwave-assisted Hantzsch variation, and an innovative copper-catalyzed synthesis.
Classical Synthesis Methods
The traditional methods for thiazole synthesis, while foundational, often come with drawbacks such as harsh reaction conditions and extended reaction times.[5]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is perhaps the most well-known method for creating thiazole rings.[5][6][7] It involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing an N-C-S fragment, such as a thioamide or thiourea.[6][8][9][10] This method is versatile, allowing for the synthesis of a wide variety of thiazoles with different substituents.[9] Despite its utility, the classical Hantzsch synthesis can be limited by long reaction times and modest yields.[5][11]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is another classical approach that produces 5-aminothiazoles.[12] This reaction occurs under mild conditions, often at room temperature, and involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[12][13][14] When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole.[9] While effective for specific derivatives, its applications in the literature are less common compared to modifications of the Hantzsch synthesis.[12]
Modern Synthetic Approaches
Recent advancements in synthetic methodology have focused on improving efficiency, reducing environmental impact, and expanding the scope of thiazole synthesis.[3][15] These modern techniques often offer significant advantages over classical methods.
Microwave-Assisted Hantzsch Synthesis
The application of microwave irradiation to the Hantzsch synthesis represents a significant improvement over conventional heating methods.[2][11] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity.[2][9][11][16] For instance, a microwave-assisted Hantzsch reaction can achieve yields of up to 95% in just 30 minutes.[11] This eco-friendly approach is becoming a preferred method for accelerating the synthesis of heterocyclic compounds.[9][16]
Copper-Catalyzed Synthesis from Oximes
A more recent innovation involves the copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (KSCN).[9][17] This method provides good to excellent yields under relatively mild conditions. The reaction typically employs a copper(I) iodide catalyst in a solvent like toluene at elevated temperatures.[9] This approach demonstrates good functional group tolerance, making it a valuable tool for accessing diverse thiazole derivatives.[17]
Quantitative Performance Comparison
The following table summarizes key performance indicators for the different synthetic methods, providing a clear basis for comparison. The data is based on representative examples from the literature for the synthesis of substituted thiazoles.
| Synthesis Method | Key Reactants | Typical Yield (%) | Reaction Time | Temperature (°C) | Notes |
| Classical Hantzsch | α-Haloketone, Thioamide/Thiourea | 45-70% | 7-15 hours | 65-100°C | Simple, versatile, but often slow with moderate yields.[8][11] |
| Cook-Heilbron | α-Aminonitrile, Carbon Disulfide | 70-80% | Several hours | Room Temp. | Mild conditions, specific for 5-aminothiazoles.[15] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide/Thiourea | 80-95% | 5-45 minutes | 60-150°C | Rapid, high yields, environmentally friendly.[9][11][16] |
| Copper-Catalyzed | Oxime, Anhydride, KSCN | up to 85% | 24 hours | 120°C | Good functional group tolerance, uses a catalyst.[9] |
Experimental Workflow & Reaction Mechanisms
To provide a practical understanding, the following sections detail the experimental protocols and illustrate the underlying chemical transformations.
General Experimental Workflow
The logical flow for synthesizing and characterizing a target thiazole, regardless of the method, follows a general pattern. This involves the initial reaction setup, monitoring progress, isolating the crude product, and subsequent purification and characterization.
Caption: General workflow for thiazole synthesis.
Hantzsch Synthesis Mechanism
The Hantzsch synthesis proceeds through a multi-step pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Cook-Heilbron Synthesis Mechanism
The Cook-Heilbron mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of a reagent like carbon disulfide. This is followed by intramolecular cyclization and tautomerization to yield the final 5-aminothiazole product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. jchemrev.com [jchemrev.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thiazole synthesis [organic-chemistry.org]
The Therapeutic Potential of Thiazole-Based Agents: An In Vivo Comparative Guide
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. While the specific compound (2-Methylthiazol-4-yl)Methanamine is primarily recognized as a versatile building block in organic synthesis, a wealth of in vivo research has validated the therapeutic efficacy of various structurally related thiazole derivatives across a spectrum of diseases. This guide provides a comparative overview of the in vivo performance of representative thiazole-based compounds in preclinical models of inflammation, cancer, and diabetes, offering insights for researchers and drug development professionals.
Anti-inflammatory Activity: Thiazole Derivatives in Action
Thiazole derivatives have demonstrated significant anti-inflammatory properties in various animal models. A common assay to evaluate acute inflammation is the carrageenan-induced paw edema test in rats, where the reduction in paw swelling indicates anti-inflammatory efficacy.
Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Reference Standard | % Inhibition by Standard |
| Nitro-substituted thiazole derivative (Compound 3c) | Wistar rats | Not Specified | Not Specified | 44% | Nimesulide | Not Specified |
| 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole (Compound 5c) | Rats | Not Specified | Not Specified | Better than standard | Diclofenac | Not Specified |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5d) | Not Specified | Not Specified | Not Specified | Significant | Celecoxib (for COX-2) | IC50 0.05 µM |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5e) | Not Specified | Not Specified | Not Specified | Significant | Celecoxib (for COX-2) | IC50 0.05 µM |
Note: Direct quantitative comparison is challenging due to variations in experimental protocols across different studies.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the efficacy of compounds against acute inflammation.[4]
-
Animals: Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compound, a standard anti-inflammatory drug (e.g., Nimesulide or Diclofenac), or vehicle is administered, usually orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
The anti-inflammatory effects of many thiazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.[5]
Anticancer Efficacy: Thiazole Scaffolds in Oncology
The thiazole moiety is present in several approved anticancer drugs, and novel derivatives continue to be explored for their cytotoxic and tumor-suppressive activities. In vivo studies often utilize xenograft models in immunocompromised mice to assess the antitumor effects of these compounds.
Table 2: In Vivo Anticancer Activity of Thiazole Derivatives
| Compound | Animal Model | Cancer Cell Line | Dose | Route of Administration | Outcome | Reference |
| Compound 7b | SEC-bearing mice | Not specified | Not specified | Not specified | 42.9% tumor inhibition | [6] |
| Compound 4c | Not specified | MCF-7 (Breast Cancer) | IC50 dose (in vitro) | Not specified | Cell cycle arrest at pre-G1 | [7] |
Experimental Protocol: Xenograft Tumor Model
This model is a gold standard for evaluating the efficacy of potential anticancer agents in vivo.
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in vitro.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Grouping and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specified route and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
The anticancer activity of thiazole derivatives is often linked to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[8]
Antidiabetic Potential: Benzothiazoles in Metabolic Regulation
Benzothiazole derivatives, which feature a thiazole ring fused to a benzene ring, have shown promise as antidiabetic agents. Their efficacy is often evaluated in chemically-induced diabetic animal models, such as alloxan or streptozotocin-induced diabetic rats.
Table 3: In Vivo Antidiabetic Activity of Benzothiazole Derivatives
| Compound | Animal Model | Method of Induction | Dose | Route of Administration | % Reduction in Blood Glucose | Reference Standard |
| Derivative A | Albino rats | Alloxan | Not Specified | Not Specified | 33.9% | Not Specified |
| Derivative B | Albino rats | Alloxan | Not Specified | Not Specified | 30.18% | Not Specified |
| Derivative C | Albino rats | Alloxan | Not Specified | Not Specified | 35.25% | Not Specified |
| Derivative D | Albino rats | Alloxan | Not Specified | Not Specified | 35.67% | Not Specified |
| Compound 3d | Diabetic rats | Streptozotocin | 100 mg/kg | p.o. | More prominent than others in the series | Glibenclamide |
Experimental Protocol: Alloxan-Induced Diabetic Rat Model
This model is used to screen for potential hypoglycemic agents.
-
Animals: Albino rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan (e.g., 140 mg/kg body weight) is administered to induce diabetes by destroying pancreatic β-cells.
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dl) are considered diabetic and included in the study.
-
Grouping and Treatment: Diabetic rats are divided into control, standard (e.g., Glibenclamide), and test groups. The compounds are administered for a specified period.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals throughout the study.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated to determine the antidiabetic efficacy of the test compounds.
The antidiabetic activity of some benzothiazole derivatives is associated with their agonist effect on Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmrset.com [ijmrset.com]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Docking Analysis of Thiazole Analogs with Key Protein Targets
This guide provides a comprehensive comparison of molecular docking studies involving thiazole derivatives and their interactions with various protein targets implicated in cancer, infectious diseases, and other pathological conditions. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities.[1][2] Molecular docking simulations are crucial computational tools in structure-based drug design, predicting the binding affinity and orientation of small molecules within the active site of a target protein.[3][4] This information is invaluable for identifying lead compounds and optimizing their structures to enhance therapeutic efficacy.
The following sections present a synthesis of data from recent scientific literature, focusing on the binding energies and interaction patterns of diverse thiazole analogs.
Data Presentation: Performance of Thiazole Derivatives in Docking Studies
The subsequent tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site.[5] Lower binding energy values generally suggest more favorable interactions.[5]
Table 1: Anticancer Protein Targets
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interactions | Reference |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | -14.15 (Compound 7c), -14.50 (Compound 9a) | Compared to reference drug Combretastatin A-4 (-13.42 kcal/mol).[1] | [1] |
| Naphthalene-azine-thiazole hybrid | PI3Kα | 4JPS | -119.153 (Fitness Value for Compound 6a) | Hydrogen bonds with Val851 and Ser854.[6] | [6] |
| Thiazolyl-pyrazoline | EGFR TK | Not Specified | IC50 of 0.06 µM (Compound 11).[7] | Binds effectively to the EGFR kinase domain.[7] | [7] |
| 2,4 Disubstituted Thiazole | EGFR Kinase | 1M17 | -7.811 (Compound PVS 03) | Strong affinity towards the receptor's active site.[8] | [8] |
| Thiazolyl-Coumarins | VEGFR-2 | 4ASD | -9.900 (Compound 6d), -9.819 (Compound 6b) | Comparable activity to the approved drug Sorafenib.[9] | [9] |
| Benzimidazothiazole–Thiazole Hybrid | Colon Cancer Target | 6MTU | IC50 of 4.31 µM (Compound 16b) | Stable hydrogen bonds with residues Arg737 and Gly739.[10] | [10] |
| Benzylidene hydrazinyl-thiazole | Aromatase, EGFR, CDK2, Bcl-2 | Not Specified | Good docking scores and binding affinity. | Compound 4c showed efficient cytotoxic activity against tested cancer cells.[11] | [11] |
Table 2: Antimicrobial Protein Targets
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interactions | Reference |
| N-substituted Thiazoles | FabH | 3iL9 | -102.612 to -144.236 (MolDock Score) | Compounds S2, S5-S9 exhibited excellent scores and 4-10 hydrogen bonds.[12] | [5][12] |
| Heteroaryl(aryl) Thiazoles | Lanosterol 14α-demethylase | Not Specified | Favorable binding energy. | Interacts with the heme group and forms a hydrogen bond with Tyr132.[13] | [13] |
| 1,3,4-Thiadiazole derivatives | M. tuberculosis DNA gyrase | 3M4I | Better docking scores than the natural ligand. | Forms H-bonding with residues like ASP449.[14] | [14] |
Table 3: Antiviral Protein Targets
| Thiazole Derivative Class | Target Protein | PDB ID | IC50 (µM) | Key Interactions | Reference |
| N-(substituted-thiazol-2-yl)cinnamamide | SARS-CoV-2 Mpro | Not Specified | 14.7 (Compound 20), 21.99 (Compound 21), 22.61 (Compound 19) | Hydrogen bonds with Gln189, Glu166; Arene-arene interaction with His41.[15] | [15] |
Experimental Protocols: Molecular Docking Methodology
Molecular docking is a computational procedure used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][16] While specific parameters may vary between studies, the general protocol for ligand-protein docking is consistent.[5]
1. Protein Preparation: The three-dimensional crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).[5] The protein structure is then prepared for docking. This process involves removing water molecules, co-crystallized ligands, and any non-interacting ions.[17] Subsequently, hydrogen atoms are added, and appropriate charges (like Gasteiger charges) are assigned to the protein atoms.[5]
2. Ligand Preparation: The 2D structures of the thiazole analogs are drawn using chemical drawing software. These are then converted to 3D structures.[5] An essential step is energy minimization of the ligand structures, which is performed to obtain a stable, low-energy conformation using force fields like AMBER.[4][5]
3. Docking Simulation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[18] The software, such as AutoDock or Molegro Virtual Docker, systematically explores different conformations and orientations (poses) of the flexible ligand within this grid box.[4][5] It calculates the binding affinity for each pose using a scoring function, which evaluates interactions like van der Waals forces, electrostatic interactions, and hydrogen bonds.[4] Common algorithms used for this conformational search include Genetic Algorithms and Monte Carlo methods.[4]
4. Analysis of Results: The resulting docked poses are ranked based on their docking scores or binding energies.[5] The pose with the most favorable score and the most significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site is selected as the most probable binding mode.[5] This final complex is visualized and analyzed to understand the molecular basis of the interaction.
Visualizations
Experimental Workflow
Caption: General workflow for a molecular docking experiment.
Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wjarr.com [wjarr.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Methylthiazol-4-yl)Methanamine: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the proper disposal of (2-Methylthiazol-4-yl)Methanamine and is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound and its salts are classified as hazardous materials and require careful handling and disposal to mitigate risks to personnel and the environment.[1][2][3] Improper disposal can lead to significant health hazards and environmental contamination.[1] This guide outlines the necessary steps for its safe management and disposal.
Hazard Assessment and Safety Information
Based on available Safety Data Sheets (SDS), this compound hydrochloride is characterized by the following hazards.[2][4] It is prudent to handle the free base form with the same level of caution.
| Hazard Classification | Hazard Statement | Pictogram | Precautionary Statement (Disposal) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2][4] | GHS07 | P501: Dispose of contents/container to hazardous waste disposal.[4] |
| Skin Irritation | H315: Causes skin irritation.[2][4] | GHS07 | |
| Eye Irritation | H319: Causes serious eye irritation.[2][4] | GHS07 | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][4] | GHS07 |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.[1][5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety goggles and a face shield must be worn.[1]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][6] If dusts or aerosols are generated, respiratory protection may be required.
Step-by-Step Disposal Protocol
The primary and recommended disposal method for this compound is through a licensed hazardous waste disposal service.[4][5][7] Do not attempt to neutralize or dispose of this chemical down the drain. [5][6][8]
-
Waste Segregation:
-
Containerization and Labeling:
-
Use a compatible, leak-proof container with a secure lid.[7][10] The original container is often a suitable choice if it is in good condition.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.[8][10]
-
-
Storage:
-
Professional Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[7]
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated.[7][8]
-
Control Ignition Sources: If the material is flammable, remove all nearby sources of ignition.[8]
-
Containment: For small spills, contain the liquid using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][4][8] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[8]
-
Cleanup and Disposal: Carefully collect the absorbed material and any contaminated debris into a sealed, properly labeled hazardous waste container.[1][7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7][8] All cleaning materials must also be disposed of as hazardous waste.[7][8]
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policies.[7][8]
Experimental Protocols
There are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Treatment of this waste should not be attempted by laboratory personnel.[6] The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[6]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. cpachem.com [cpachem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.auburn.edu [research.auburn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling (2-Methylthiazol-4-yl)MethanaMine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Methylthiazol-4-yl)Methanamine and its salts. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound and its related compounds are hazardous substances that require strict adherence to safety protocols. The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2]. Some similar compounds can be toxic or fatal if inhaled and may cause severe skin burns and eye damage[3][4].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield is recommended where splashing is possible. | To protect against serious eye irritation and potential severe eye damage[1][5][6][7]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required. | To prevent skin contact, which can cause irritation or burns[5][6][8]. |
| Respiratory Protection | A government-approved respirator is required if dust or aerosols are generated or if ventilation is inadequate. | The substance may cause respiratory irritation, and related compounds can be harmful or fatal if inhaled[1][5][8]. |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood[5][8].
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible[5].
-
Inspect PPE: Before use, inspect all PPE, especially gloves, for any signs of damage[5].
Handling the Chemical:
-
Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors[1][8][9].
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical[1][5][9].
-
Static Discharge: Take measures to prevent the build-up of electrostatic charge[1].
-
Container Management: Keep the container tightly closed when not in use[1][9].
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 20 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention[1][5].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention[1].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[1][9].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways[1][5].
Disposal Plan: Step-by-Step Procedure
This chemical must be disposed of as hazardous waste. Do not allow it to enter the environment[1][5].
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container[10].
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Ensure compliance with all local, state, and federal regulations[1][11].
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[11].
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. 2-Isopropyl-4-(methylaminomethyl)thiazole , CasNo.154212-60-9 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
